8-Acetylquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
1-quinolin-8-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8(13)10-6-2-4-9-5-3-7-12-11(9)10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVCKCOMBWIPBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480515 | |
| Record name | 8-ACETYLQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56234-20-9 | |
| Record name | 8-ACETYLQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
8-Acetylquinoline CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-acetylquinoline, a heterocyclic organic compound with significant potential in various scientific domains. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its biological activities with a focus on its role in drug development. Spectroscopic data for its characterization are presented, and a potential signaling pathway involved in its anticancer activity is discussed and visualized.
Introduction
Quinoline and its derivatives are a class of heterocyclic compounds that have long captured the attention of chemists and pharmacologists due to their presence in numerous biologically active natural products and synthetic pharmaceuticals. This compound, a ketone derivative of quinoline, serves as a valuable intermediate in organic synthesis and has demonstrated a range of biological activities, including antimicrobial and anticancer properties. This guide aims to consolidate the technical information available on this compound to support further research and development efforts.
Chemical and Physical Properties
This compound is a solid at room temperature with the chemical formula C₁₁H₉NO. Its structure consists of a quinoline ring substituted with an acetyl group at the 8th position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 56234-20-9 | [1] |
| Molecular Weight | 171.19 g/mol | [1] |
| Molecular Formula | C₁₁H₉NO | [1] |
| IUPAC Name | 1-(Quinolin-8-yl)ethanone | [1] |
| Appearance | Solid | |
| Melting Point | 74-77 °C | |
| Boiling Point | >350 °C (predicted) | |
| Density | 1.185 g/cm³ (predicted) | |
| Solubility | Soluble in common organic solvents |
Synthesis of this compound
The primary method for the synthesis of this compound is the Friedel-Crafts acylation of quinoline. This electrophilic aromatic substitution reaction introduces an acetyl group onto the quinoline ring.
Experimental Protocol: Friedel-Crafts Acylation of Quinoline
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
Quinoline
-
Acetyl chloride or Acetic anhydride
-
Aluminum chloride (AlCl₃) (or another suitable Lewis acid)
-
Dichloromethane (DCM) or another suitable inert solvent
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve quinoline in the inert solvent (e.g., DCM).
-
Cool the mixture in an ice bath.
-
Carefully add the Lewis acid (e.g., aluminum chloride) portion-wise while stirring.
-
To this cooled and stirred suspension, add acetyl chloride or acetic anhydride dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice and dilute hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with the same solvent.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR (in CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.95 | dd | 4.2, 1.7 |
| H-3 | 7.45 | dd | 8.3, 4.2 |
| H-4 | 8.18 | dd | 8.3, 1.7 |
| H-5 | 7.80 | dd | 8.2, 1.4 |
| H-6 | 7.55 | t | 7.8 |
| H-7 | 8.05 | dd | 7.4, 1.4 |
| -COCH₃ | 2.80 | s | - |
| ¹³C NMR (in CDCl₃) | Chemical Shift (δ, ppm) | ||
| C-2 | 150.5 | ||
| C-3 | 121.5 | ||
| C-4 | 136.2 | ||
| C-4a | 128.5 | ||
| C-5 | 129.8 | ||
| C-6 | 126.5 | ||
| C-7 | 134.0 | ||
| C-8 | 138.0 | ||
| C-8a | 145.0 | ||
| -C OCH₃ | 202.0 | ||
| -COC H₃ | 30.0 |
Note: These are predicted values and may vary slightly from experimental results.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2920 | Weak | Aliphatic C-H stretch (-CH₃) |
| ~1685 | Strong | C=O stretch (aroyl ketone) |
| ~1600, 1580, 1500 | Medium-Strong | Aromatic C=C and C=N stretching |
| ~1360 | Medium | -CH₃ bending |
| ~830, 790 | Strong | C-H out-of-plane bending |
Biological Activities and Potential Applications
Quinoline derivatives are known for their broad spectrum of biological activities. This compound and its derivatives have been investigated for their potential as antimicrobial and anticancer agents.
Antimicrobial Activity
The antimicrobial mechanism of many quinoline-based compounds is attributed to their ability to chelate metal ions, which are essential for the survival of microorganisms, and to inhibit key enzymes like DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and repair. The acetyl group at the 8-position can influence the lipophilicity and electronic properties of the molecule, potentially enhancing its ability to penetrate microbial cell membranes and interact with intracellular targets.
Anticancer Activity
The anticancer potential of quinoline derivatives is a significant area of research. While the specific mechanisms of this compound are still under investigation, related compounds have been shown to exert their effects through various pathways, including the inhibition of protein kinases and the induction of apoptosis.
One potential mechanism of action for quinoline derivatives in cancer is the modulation of the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway and a hypothetical point of inhibition by a quinoline-based compound.
Experimental Workflows
The investigation of this compound's biological activity involves a series of well-defined experimental workflows.
Workflow for Anticancer Activity Screening
The following diagram outlines a typical workflow for evaluating the anticancer properties of a compound like this compound.
Conclusion
This compound is a versatile heterocyclic compound with a well-established synthetic route and promising biological activities. Its potential as a scaffold for the development of new antimicrobial and anticancer agents warrants further investigation. This technical guide provides foundational information to aid researchers in their exploration of this compound and its derivatives, from synthesis and characterization to the elucidation of its mechanisms of action in biological systems. Continued research in this area is crucial for unlocking the full therapeutic potential of this class of compounds.
References
Synthesis of 8-Acetylquinoline from Quinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the principal synthetic routes for the preparation of 8-acetylquinoline, a valuable heterocyclic ketone intermediate in medicinal chemistry and materials science. Direct acylation of quinoline via Friedel-Crafts is challenging due to the deactivation of the ring system by the basic nitrogen atom, which complexes with the Lewis acid catalyst. Therefore, indirect methods are employed, primarily involving the strategic functionalization of the quinoline core at the 8-position.
This document outlines two robust, multi-step synthetic pathways starting from quinoline:
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Route 1: C-H Activation via Quinoline N-Oxide Directed Acylation. This modern approach utilizes the N-oxide functionality to direct a palladium-catalyzed acylation to the C8 position, followed by deoxygenation.
-
Route 2: Synthesis via 8-Bromoquinoline Intermediate. This classic and versatile route involves the initial synthesis of 8-bromoquinoline, which then serves as a handle for introducing the acetyl group through various cross-coupling or organometallic reactions.
Route 1: Synthesis via Quinoline N-Oxide
This pathway involves a three-step sequence: N-oxidation of quinoline, palladium-catalyzed C8-acylation, and subsequent deoxygenation to yield the final product. The N-oxide group acts as a traceless directing group, facilitating high regioselectivity at the C8 position.
Experimental Protocols: Route 1
Step 1: Synthesis of Quinoline N-Oxide
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Reaction: Quinoline is oxidized to quinoline N-oxide using a suitable oxidizing agent, such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).
-
Protocol using Hydrogen Peroxide:
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In a round-bottom flask, dissolve quinoline (1.0 eq) in glacial acetic acid.
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Cool the solution in an ice bath and add 30% hydrogen peroxide (3.0 eq) dropwise with stirring.
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Allow the reaction mixture to warm to room temperature and then heat at 70-80°C for several hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and carefully neutralize with a saturated solution of sodium bicarbonate.
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Extract the aqueous layer with dichloromethane or chloroform.
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield quinoline N-oxide.
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Step 2: Palladium-Catalyzed C8-Acetylation of Quinoline N-Oxide
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Reaction: Quinoline N-oxide undergoes a palladium-catalyzed C-H activation and acylation at the C8 position. α-Oxocarboxylic acids, such as pyruvic acid, can serve as the acetyl source via in-situ decarboxylation.[1]
-
Protocol using Pyruvic Acid:
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To a sealed reaction vessel, add quinoline N-oxide (1.0 eq), pyruvic acid (1.5 eq), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and a suitable ligand (e.g., a phosphine ligand, if required by the specific literature procedure).
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Add a solvent such as 1,4-dioxane or DMF.
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The reaction may require an additive or a co-catalyst, such as a silver salt, to facilitate the reaction.
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Seal the vessel and heat the mixture at 100-120°C for 12-24 hours.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst.
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Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain this compound N-oxide.
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Step 3: Deoxygenation of this compound N-Oxide
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Reaction: The N-oxide functionality is removed to yield the final product, this compound. This can be achieved using various reducing agents.
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Protocol using Phosphorus Trichloride (PCl₃):
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Dissolve this compound N-oxide (1.0 eq) in a chlorinated solvent such as chloroform or dichloromethane.
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Cool the solution in an ice bath.
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Add phosphorus trichloride (1.1 eq) dropwise with stirring.
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Allow the reaction to warm to room temperature and stir for several hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Carefully quench the reaction by pouring it into an ice-cold aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with the same solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to yield this compound.
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Quantitative Data Summary: Route 1
| Step | Reactants | Catalyst/Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Quinoline, H₂O₂ | Acetic Acid | Acetic Acid | 70-80 | 4-6 | ~90 |
| 2 | Quinoline N-Oxide, Pyruvic Acid | Pd(OAc)₂ | 1,4-Dioxane | 100-120 | 12-24 | 60-80 |
| 3 | This compound N-Oxide | PCl₃ | Chloroform | 0 to RT | 2-4 | >90 |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Workflow Diagram: Route 1
Caption: Workflow for the synthesis of this compound via a quinoline N-oxide intermediate.
Route 2: Synthesis via 8-Bromoquinoline Intermediate
This classical approach involves the initial bromination of quinoline to form 8-bromoquinoline. This intermediate is then converted to this compound through a cross-coupling reaction or via an organometallic intermediate.
Experimental Protocols: Route 2
Step 1: Synthesis of 8-Bromoquinoline
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Reaction: Quinoline is brominated at the 8-position. This reaction can be challenging due to the formation of a salt with the quinoline nitrogen.
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Protocol:
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Dissolve quinoline (1.0 eq) in concentrated sulfuric acid at room temperature.
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Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise while maintaining the temperature below 25°C.
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Stir the reaction mixture at room temperature for 24-48 hours.
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Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution until basic.
-
Extract the product with a suitable organic solvent such as diethyl ether or dichloromethane.
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 8-bromoquinoline.
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Step 2A: Stille Coupling with an Acetyl Anion Equivalent
-
Reaction: 8-Bromoquinoline is coupled with an organotin reagent, such as tributyl(1-ethoxyvinyl)tin, in a palladium-catalyzed Stille coupling. The resulting enol ether is then hydrolyzed to the ketone.[2]
-
Protocol:
-
In a Schlenk flask, combine 8-bromoquinoline (1.0 eq), tributyl(1-ethoxyvinyl)tin (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a ligand if necessary.
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Add a degassed solvent, typically toluene or DMF.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110°C for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and filter through celite.
-
The crude product, 8-(1-ethoxyvinyl)quinoline, is then hydrolyzed by stirring with aqueous HCl in THF at room temperature.
-
After hydrolysis is complete, neutralize the reaction mixture and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield this compound.
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Step 2B: Suzuki Coupling
-
Reaction: 8-Bromoquinoline is coupled with an acetylboronic acid equivalent, such as 2-acetyl-5,5-dimethyl-1,3,2-dioxaborinane, in a palladium-catalyzed Suzuki coupling.
-
Protocol:
-
To a reaction flask, add 8-bromoquinoline (1.0 eq), the acetylboronic ester (1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Add a mixture of solvents, such as 1,4-dioxane and water.
-
Degas the mixture and heat under an inert atmosphere at 80-100°C for several hours.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain this compound.
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Step 2C: Via Grignard Reagent
-
Reaction: 8-Bromoquinoline is converted to the corresponding Grignard reagent, which is then reacted with an acetylating agent like acetyl chloride.
-
Protocol:
-
Activate magnesium turnings in a dry flask under an inert atmosphere.
-
Add a solution of 8-bromoquinoline (1.0 eq) in dry THF dropwise to the magnesium turnings. The reaction may need to be initiated with a small crystal of iodine or by heating.
-
Once the Grignard reagent has formed, cool the solution to -78°C.
-
Slowly add a solution of acetyl chloride (1.1 eq) in dry THF.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
-
Quantitative Data Summary: Route 2
| Step | Reactants | Catalyst/Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Quinoline, NBS | H₂SO₄ | H₂SO₄ | RT | 24-48 | 50-70 |
| 2A | 8-Bromoquinoline, Tributyl(1-ethoxyvinyl)tin | Pd(PPh₃)₄ | Toluene | 80-110 | 12-24 | 60-80 |
| 2B | 8-Bromoquinoline, Acetylboronic ester | Pd(dppf)Cl₂, K₂CO₃ | Dioxane/H₂O | 80-100 | 4-12 | 70-90 |
| 2C | 8-Bromoquinoline, Mg, Acetyl chloride | THF | 0 to RT | 2-4 | 40-60 |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Workflow Diagram: Route 2
Caption: Workflow for the synthesis of this compound from 8-bromoquinoline using various methods.
Conclusion
The synthesis of this compound from quinoline can be effectively achieved through multi-step synthetic sequences. The choice between the N-oxide directed C-H activation route and the 8-bromoquinoline intermediate route will depend on factors such as the availability of specific catalysts and reagents, desired scale, and tolerance to certain functional groups in more complex derivatives. The N-oxide route represents a more modern and atom-economical approach, while the 8-bromoquinoline route offers versatility through well-established cross-coupling and organometallic methodologies. Both pathways provide reliable access to this important synthetic building block for further elaboration in drug discovery and materials science.
References
The Biological Versatility of 8-Acetylquinoline Derivatives: A Technical Guide for Drug Development
The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many isomers, derivatives substituted at the 8-position have shown a remarkable breadth of biological activities. While the 8-hydroxyquinoline core has been extensively studied, its acetyl-analogue, 8-acetylquinoline, serves as a crucial synthon for a variety of derivatives, most notably thiosemicarbazones, which exhibit potent anticancer and antimicrobial properties.
This technical guide provides an in-depth overview of the biological activities of this compound derivatives and their close congeners. It is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and structure-activity relationships.
Anticancer Activity
Derivatives of the quinoline scaffold are a significant focus of anticancer drug development. The introduction of an acetyl group at the 8-position, often as a precursor to more complex side chains, has yielded compounds with significant cytotoxic effects against various cancer cell lines. A particularly promising class is the 8-nitro and 8-hydroxy/acetyl quinoline-based thiosemicarbazones.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Many quinoline-based anticancer agents exert their effects by inducing programmed cell death (apoptosis) and disrupting the normal cell division cycle. For instance, a series of novel 8-nitro quinoline-based thiosemicarbazone analogues have been shown to induce cell cycle arrest in both the G1/S and G2/M phases.[1] This disruption prevents cancer cells from replicating.
Furthermore, these compounds can trigger apoptosis through an intrinsic, mitochondrial-mediated pathway. This is often characterized by an increased production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[1] Thiosemicarbazones, in general, are also known to act as iron-chelating agents, which can disrupt cellular metabolism and contribute to their anticancer effects.[2]
References
- 1. A novel 8-nitro quinoline-thiosemicarbazone analogues induces G1/S & G2/M phase cell cycle arrest and apoptosis through ROS mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
8-Acetylquinoline: A Technical Guide to its Antimicrobial and Antifungal Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives have long been a cornerstone in the development of therapeutic agents, exhibiting a broad spectrum of biological activities, including notable antimicrobial and antifungal properties. Within this important class of heterocyclic compounds, 8-acetylquinoline emerges as a molecule of significant interest. Its structural features suggest a potential for potent antimicrobial and antifungal efficacy, likely mediated through mechanisms such as metal ion chelation and inhibition of essential microbial enzymes. This technical guide provides a comprehensive overview of the known antimicrobial and antifungal properties of quinoline derivatives, with a specific focus on data that can inform the potential applications of this compound in drug discovery and development. While direct studies on this compound are limited, the extensive research on closely related analogues, particularly 8-hydroxyquinoline derivatives, offers valuable insights into its probable mechanisms of action and spectrum of activity.
Quantitative Antimicrobial and Antifungal Data of Quinoline Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various quinoline derivatives against a range of bacterial and fungal pathogens. This data, gathered from multiple studies, provides a comparative landscape of the potential efficacy of this class of compounds.
Table 1: Antibacterial Activity of Quinoline Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae | Other |
|---|---|---|---|---|---|---|
| N-methylbenzofuro[3,2-b]quinoline derivative (Compound 8) | 2 | 2 | 6 | 48 | 48 | Vancomycin-resistant E. faecium: 4[1] |
| 9-bromo substituted indolizinoquinoline-5,12-dione derivative (Compound 7) | 0.031 (MRSA) | - | 2 | - | - | S. pyrogens: 2[1] |
| Quinolone-triazole conjugate (Compound 26) | 0.98 | - | 0.49 | >1024 | - | S. pneumoniae: 0.49[1] |
| 7-hydrazino-8-hydroxyquinoline derivative (Compound II) | 45.4 µM | - | - | >100 µM | - | - |
| 7-hydrazino-8-hydroxyquinoline derivative (Compound III) | 90 µM | - | - | >100 µM | - | - |
| 7-hydrazino-8-hydroxyquinoline derivative (Compound V) | 90 µM | - | - | >100 µM | - | - |
Table 2: Antifungal Activity of Quinoline Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus flavus | Aspergillus niger | Cryptococcus neoformans | Fusarium oxysporum |
|---|---|---|---|---|---|
| Quinolone-triazole conjugate (Compound 25) | 0.49 | - | - | - | - |
| Quinolone-triazole conjugate (Compound 26) | 0.98 | - | - | - | - |
| Compound 32 | - | 12.5 | 25 | 25 | 25[1] |
| Compound 33 | - | 12.5 | 25 | 25 | 25[1] |
| Compound 34 | - | 25 | 25 | 25 | -[1] |
| 7-hydrazino-8-hydroxyquinoline derivative (Compound II) | 13 µM | - | - | - | - |
| 8-hydroxyquinoline derivative (PH265) | - | - | - | 0.5-1 | - |
| 8-hydroxyquinoline derivative (PH276) | 8 | - | - | 0.5-4 | - |
Experimental Protocols
The evaluation of antimicrobial and antifungal activity of quinoline derivatives typically involves standardized methodologies to ensure reproducibility and comparability of results.
Synthesis of this compound Derivatives (General Workflow)
The synthesis of derivatives, such as Schiff bases and hydrazones, from this compound is a common strategy to enhance biological activity.
Broth Microdilution Method for MIC Determination
This is a widely used method to determine the Minimum Inhibitory Concentration (MIC) of a compound.
a. Preparation of Inoculum:
-
Bacterial or fungal strains are cultured on appropriate agar plates.
-
A few colonies are transferred to a sterile saline solution.
-
The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard.
b. Assay Procedure:
-
The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
The standardized inoculum is added to each well.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.
Potential Mechanisms of Antimicrobial and Antifungal Action
The antimicrobial and antifungal activity of quinoline derivatives is often attributed to two primary mechanisms: metal ion chelation and inhibition of key microbial enzymes.
Metal Ion Chelation
Many quinoline derivatives, particularly those with a hydroxyl or similar group at the 8-position, are potent chelators of divalent metal ions such as Fe²⁺, Cu²⁺, and Zn²⁺. These metal ions are essential cofactors for a variety of microbial enzymes involved in critical cellular processes. By sequestering these ions, this compound and its derivatives can disrupt these enzymatic functions, leading to microbial cell death.
Inhibition of DNA Gyrase and Topoisomerase IV
A well-established mechanism for many quinolone-based antibiotics is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair. Inhibition of these enzymes leads to the accumulation of DNA strand breaks and ultimately, bacterial cell death. It is plausible that this compound derivatives could also target these enzymes.
Conclusion and Future Perspectives
While the existing body of research provides a strong foundation for the antimicrobial and antifungal potential of the quinoline scaffold, dedicated studies on this compound and its specific derivatives are warranted. The data from related compounds, particularly 8-hydroxyquinolines, suggest that this compound is a promising candidate for the development of novel antimicrobial and antifungal agents. Future research should focus on the synthesis and screening of a library of this compound derivatives to establish a clear structure-activity relationship. Furthermore, detailed mechanistic studies are required to elucidate the precise molecular targets and pathways affected by these compounds. Such investigations will be crucial in unlocking the full therapeutic potential of this compound in the fight against infectious diseases.
References
8-Acetylquinoline: An Unexplored Candidate in Anticancer Research
A comprehensive review of existing scientific literature reveals a significant gap in the investigation of 8-acetylquinoline for potential anticancer activity. Despite the broad interest in quinoline derivatives as a source of potential therapeutic agents, dedicated studies on the synthesis, cytotoxic effects, and mechanism of action of this compound against cancer cells are not available in the public domain. Therefore, a detailed technical guide on its anticancer properties, including quantitative data, experimental protocols, and signaling pathways, cannot be compiled at this time.
While direct research on this compound is lacking, the broader class of 8-substituted quinoline derivatives has shown promise in the field of oncology. Numerous studies have explored the anticancer potential of compounds bearing various functional groups at the 8-position of the quinoline ring, with 8-hydroxyquinoline and its analogs being the most extensively studied.
The Prominence of 8-Hydroxyquinoline and Its Derivatives
8-Hydroxyquinoline and its derivatives are a well-established class of compounds with diverse biological activities, including anticancer effects.[1][2] These compounds are known to act as metal chelators, and their ability to bind with metal ions is often linked to their antiproliferative activity.[2] The chelation of essential metal ions can disrupt cellular processes in cancer cells, leading to their death.
Derivatives of 8-hydroxyquinoline have been synthesized and evaluated against various cancer cell lines, demonstrating a range of cytotoxic activities. For instance, certain 8-hydroxyquinoline-derived Mannich bases have shown selective activity against multidrug-resistant cancer cells.[1] Furthermore, metal complexes of 8-hydroxyquinoline have been investigated as potential anticancer drugs, in some cases showing higher activity than the free ligands.[2]
Thiosemicarbazone Derivatives of the Quinoline Scaffold
Another class of quinoline derivatives with notable anticancer potential are thiosemicarbazones. While no specific studies on this compound thiosemicarbazone were found, thiosemicarbazones derived from other quinoline structures have been synthesized and shown to possess cytotoxic effects.[3][4] These compounds are also known for their metal-chelating properties and their ability to induce apoptosis and cell cycle arrest in cancer cells.[3][4]
Future Directions
The absence of research on the anticancer activity of this compound presents an open avenue for investigation. Future studies could involve the synthesis of this compound and its derivatives, followed by in vitro screening against a panel of cancer cell lines to determine their cytotoxic potential. Should promising activity be observed, further research could focus on elucidating the mechanism of action, including any effects on cell signaling pathways, apoptosis, and cell cycle regulation. The synthesis of thiosemicarbazone derivatives of this compound and their metal complexes could also be a fruitful area of exploration, given the established anticancer potential of these classes of compounds.
Experimental Design for Future Investigation
For researchers interested in exploring the anticancer activity of this compound, a general experimental workflow can be proposed. This would typically involve the chemical synthesis of the compound, followed by a series of in vitro and potentially in vivo assays.
General Experimental Workflow
Caption: A proposed experimental workflow for the investigation of the anticancer potential of this compound.
References
- 1. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights of metal 8-hydroxylquinolinol complexes as the potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel 8-nitro quinoline-thiosemicarbazone analogues induces G1/S & G2/M phase cell cycle arrest and apoptosis through ROS mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
8-Acetylquinoline solubility in organic solvents
An In-depth Technical Guide to the Solubility of 8-Acetylquinoline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic organic compound with the molecular formula C₁₁H₉NO.[1] As a derivative of quinoline, it serves as a valuable intermediate in the synthesis of more complex molecules and is explored for its potential in pharmaceuticals, particularly in the development of antimicrobial and anticancer therapies.[1][2] The solubility of this compound in various organic solvents is a critical physicochemical property that dictates its utility in synthesis, purification, formulation, and various analytical procedures. Understanding its solubility profile is paramount for researchers in organic synthesis and drug development to ensure efficient reaction kinetics, effective separation, and appropriate vehicle selection for biological assays.
This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. It includes quantitative solubility data, a detailed experimental protocol for solubility determination, and a logical workflow to guide researchers in their experimental design.
Quantitative Solubility Data
The solubility of this compound is highly dependent on the nature of the solvent, reflecting the molecule's amphiphilic character with its aromatic quinoline core and polar acetyl group.[1] The compound exhibits excellent solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can effectively solvate both the quinoline nitrogen and the carbonyl oxygen through dipole-dipole interactions.[1] Chlorinated solvents and polar protic solvents also demonstrate good to very good solubility.[1] Conversely, it has limited solubility in water.[1]
The following table summarizes the estimated quantitative solubility of this compound in various organic solvents at room temperature.
| Solvent | Solvent Type | Dielectric Constant (Approx.) | Estimated Solubility (g/L) | Predominant Interaction Mechanism |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | >150 | Amide-quinoline interaction |
| Dichloromethane | Moderately Polar | 8.9 | 80-150 | Aromatic-halogen interactions |
| Ethanol | Polar Protic | 24.5 | 50-100 | Quinoline-alcohol hydrogen bonding |
| Acetone | Polar Aprotic | 20.7 | 30-60 | Moderate polar interactions |
| Water | Very Polar | 80.1 | 0.5-1.0 | Limited hydrogen bonding |
Table 1: Estimated Solubility Profile of this compound. Data sourced from Smolecule.[1]
Experimental Protocol for Solubility Determination
The following is a generalized, detailed protocol for determining the thermodynamic (equilibrium) solubility of a solid organic compound like this compound. This method is based on the common "shake-flask" technique, which is considered a reliable method for generating accurate solubility data.[3]
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to ±0.1 mg)
-
Scintillation vials or glass test tubes with screw caps
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer
2. Procedure:
Step 1: Preparation of Saturated Solutions
-
Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Using a calibrated pipette, add a precise volume (e.g., 5.0 mL) of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure a saturated solution is formed.[3] The shaking ensures continuous mixing.
Step 2: Sample Separation
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 15-20 minutes.
Step 3: Sample Dilution and Analysis
-
Carefully withdraw a known aliquot of the clear supernatant using a calibrated pipette. To avoid disturbing the solid, take the sample from the upper portion of the liquid.
-
Filter the aliquot through a syringe filter into a volumetric flask. This step removes any remaining microscopic particles.
-
Dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC or UV-Vis spectroscopy).
Step 4: Preparation of Calibration Curve
-
Prepare a series of standard solutions of this compound with known concentrations in the chosen organic solvent.
-
Analyze these standards using the same analytical method to construct a calibration curve by plotting the instrument response (e.g., peak area) against concentration.
Step 5: Calculation of Solubility
-
Determine the concentration of the diluted saturated solution from the calibration curve.
-
Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.
Logical Workflow for Solubility Determination
The process of determining and analyzing the solubility of a compound follows a structured workflow. This ensures that the data is accurate, reproducible, and correctly interpreted.
Caption: A generalized workflow for the experimental determination of compound solubility.
References
Spectroscopic Profile of 8-Acetylquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 8-acetylquinoline, a heterocyclic aromatic ketone of interest in medicinal chemistry and materials science. This document compiles predicted spectroscopic data based on established principles and provides detailed, generalized experimental protocols for obtaining ¹H NMR, ¹³C NMR, and IR spectra.
Spectroscopic Data Summary
The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic theory.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~2.7 | Singlet | -COCH₃ |
| ~7.5 - 7.7 | Multiplet | Aromatic Protons |
| ~8.1 - 8.3 | Multiplet | Aromatic Protons |
| ~8.9 - 9.1 | Multiplet | Aromatic Protons |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~25 - 30 | -COCH₃ |
| ~120 - 140 | Aromatic CH |
| ~145 - 155 | Aromatic C (quaternary) |
| ~195 - 205 | C=O |
Table 3: Predicted IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 - 3100 | Medium | Aromatic C-H Stretch |
| ~2850 - 3000 | Weak | Aliphatic C-H Stretch |
| ~1690 - 1710 | Strong | C=O Stretch (Aryl Ketone) |
| ~1500 - 1600 | Medium-Strong | C=C and C=N Stretching (Quinoline Ring) |
| ~750 - 900 | Strong | C-H Bending (Aromatic) |
Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved by gentle vortexing or inversion.
2. ¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical acquisition parameters:
-
Pulse sequence: Standard single-pulse (zg30 or similar).
-
Spectral width: -2 to 12 ppm.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 16-64, depending on sample concentration.
-
-
Process the data with a line broadening factor of 0.3 Hz.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
3. ¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same NMR spectrometer.
-
Typical acquisition parameters:
-
Pulse sequence: Proton-decoupled (e.g., zgpg30).
-
Spectral width: 0 to 220 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more, due to the low natural abundance of ¹³C.
-
-
Process the data with a line broadening factor of 1-2 Hz.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
1. Sample Preparation:
-
For solid samples (KBr pellet):
-
Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
For thin-film analysis:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or chloroform).
-
Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate.
-
2. Data Acquisition:
-
Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Collect a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques described.
Caption: General workflow for NMR and IR spectroscopic analysis.
Caption: Relationship between spectroscopic methods and structural elucidation.
An In-Depth Technical Guide to 8-Acetylquinoline: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Acetylquinoline, a heterocyclic organic compound, has been a subject of scientific interest due to its versatile chemical nature and potential biological activities. This technical guide provides a comprehensive overview of the discovery and history of this compound, including its initial synthesis, physicochemical properties, and early investigations into its biological significance. The document details experimental protocols for its synthesis and for the evaluation of its biological effects, presenting quantitative data in structured tables for clarity. Furthermore, this guide employs Graphviz diagrams to visually represent key synthetic pathways and experimental workflows, offering a deeper understanding of the methodologies involved.
Introduction
Quinoline and its derivatives have long been recognized for their broad spectrum of biological activities, forming the backbone of numerous pharmaceuticals and agrochemicals. This compound, scientifically known as 1-(quinolin-8-yl)ethanone, is a notable member of this family, characterized by an acetyl group at the eighth position of the quinoline ring. This structural feature significantly influences its chemical reactivity and biological interactions. This guide delves into the historical context of its discovery and the evolution of our understanding of its properties and potential applications.
Discovery and First Synthesis
The first synthesis of this compound is not definitively documented in a single, readily available seminal paper. However, its preparation falls under established methods for the synthesis of quinoline derivatives that were developed in the late 19th and early 20th centuries. The most probable historical methods for its initial synthesis include the Skraup synthesis and Friedel-Crafts acylation.
A plausible early synthetic approach would have been the Skraup synthesis , a classic method for producing quinolines.[1] This reaction involves the treatment of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[1] For the synthesis of this compound, the likely starting material would have been 2-aminoacetophenone.
Another historically significant and practical method is the Friedel-Crafts acylation of quinoline. This reaction introduces an acyl group onto an aromatic ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst. While the direct acylation of quinoline can lead to a mixture of isomers, specific reaction conditions can favor the formation of the 8-substituted product.
A more modern and specific synthetic route involves the use of organometallic reagents, for instance, the reaction of 8-bromoquinoline with a suitable acetylating agent in the presence of a palladium catalyst.
Physicochemical Properties
This compound is a solid at room temperature with a melting point in the range of 42-43.5 °C and a boiling point of 114-116 °C at a reduced pressure of 0.7 Torr. It presents as a yellow solid. The compound is soluble in various organic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 1-(quinolin-8-yl)ethanone | [2] |
| CAS Number | 56234-20-9 | [2] |
| Molecular Formula | C₁₁H₉NO | [2] |
| Molecular Weight | 171.19 g/mol | [2] |
| Melting Point | 42-43.5 °C | |
| Boiling Point | 114-116 °C (at 0.7 Torr) | |
| Appearance | Yellow solid |
Experimental Protocols
General Synthesis of this compound via Friedel-Crafts Acylation
This protocol is a generalized representation of a Friedel-Crafts acylation for the synthesis of this compound.
Materials:
-
Quinoline
-
Acetyl chloride (or acetic anhydride)
-
Aluminum chloride (AlCl₃)
-
Nitrobenzene (as solvent)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve quinoline in nitrobenzene.
-
Cool the mixture in an ice bath.
-
Slowly add aluminum chloride to the stirred solution.
-
Add acetyl chloride dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the aqueous layer and neutralize it with a sodium hydroxide solution.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
History of Biological Investigation
The biological activities of quinoline derivatives have been a subject of extensive research for over a century, with early studies focusing on their antimalarial properties. While specific early investigations targeting this compound are not as prominently documented as those for its hydroxylated counterpart, 8-hydroxyquinoline, its structural similarity suggested potential for biological activity.
Initial interest in the biological properties of this compound and related compounds likely stemmed from the established antimicrobial and chelating properties of the 8-hydroxyquinoline scaffold. The hypothesis that the acetyl group could modulate these activities would have driven early screening efforts.
Antimicrobial Activity
Table 2: Representative Antimicrobial Activity of Quinoline Derivatives (for context)
| Derivative Class | Organism | MIC (µg/mL) | Reference(s) |
| N-methylbenzofuro[3,2-b]quinoline | Enterococcus faecium | 4 | [5] |
| Indolizinoquinoline-5,12-dione | E. coli | 2 | [5] |
| Indolizinoquinoline-5,12-dione | S. aureus (MRSA) | 2 | [5] |
| 1,2,3-triazole incorporated quinoline | Aspergillus fumigatus | 0.98 | [5] |
| 1,2,3-triazole incorporated quinoline | Candida albicans | 0.49 | [5] |
Anticancer Activity
The anticancer potential of quinoline derivatives has been a significant area of research.[6][7] These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[6] Although specific early cytotoxicity data for this compound is limited, contemporary research on similar structures has demonstrated potent activity against various cancer cell lines.
Table 3: Representative Cytotoxicity of Quinoline Derivatives (for context)
| Derivative Class | Cell Line | IC₅₀ (µM) | Reference(s) |
| 5,7-dihalo-substituted-8-hydroxyquinolines | Hepatoma, Ovarian, Lung | 0.0014 - 32.13 | [8] |
| 8-hydroxy-2-quinolinecarbaldehyde | Various cancer cell lines | - | [8] |
| 6,8-dibromo-1,2,3,4-tetrahydroquinoline | HeLa, HT-29, C6 | - | [7] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 | 19.88 ± 3.35 µg/ml | [7] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | U937 | 43.95 ± 3.53 µg/ml | [7] |
Experimental Protocol for In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in the complete culture medium.
-
Remove the old medium from the wells and add the different concentrations of the test compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Conclusion
This compound, a derivative of the versatile quinoline scaffold, has a history rooted in the foundational synthetic methods of organic chemistry. While its early discovery is not pinpointed to a single event, its synthesis is achievable through well-established reactions. The biological investigation of this compound is part of the broader and ongoing exploration of quinoline derivatives as potent antimicrobial and anticancer agents. Although specific historical and quantitative biological data for this compound itself are not as abundant as for some of its analogues, its chemical structure suggests a strong potential for bioactivity. This technical guide provides a foundational understanding for researchers and scientists interested in further exploring the properties and applications of this intriguing molecule. Future research should focus on elucidating the specific mechanisms of action of this compound and conducting comprehensive in vivo studies to validate its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C11H9NO | CID 12208789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 8. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Microwave-Assisted Synthesis of 8-Acetylquinoline: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for the microwave-assisted synthesis of 8-acetylquinoline, a valuable heterocyclic building block in medicinal chemistry and materials science. The quinoline scaffold is a "privileged structure" in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including dramatically reduced reaction times, increased yields, and improved purity of the final product.[3][4]
Introduction to this compound and its Applications
This compound is a derivative of quinoline, an aromatic heterocyclic compound. The introduction of an acetyl group at the 8-position of the quinoline ring provides a key synthetic handle for further functionalization, making it a versatile precursor for the development of novel therapeutic agents and functional materials. Quinoline derivatives are known to play a role in various biological processes, and their ability to chelate metal ions is a key aspect of their mechanism of action in some cases.[5][6] While the direct biological activities of this compound are less explored compared to its hydroxylated analog, 8-hydroxyquinoline, its potential as a precursor for more complex molecules makes its efficient synthesis a topic of significant interest.
Potential Applications:
-
Drug Discovery: As a scaffold for the synthesis of novel kinase inhibitors, antibacterial, and antiviral agents.[1][5][6]
-
Materials Science: In the development of organic light-emitting diodes (OLEDs) and fluorescent chemosensors.[7]
-
Coordination Chemistry: As a ligand for the formation of metal complexes with interesting catalytic or photophysical properties.
Synthesis of this compound via Microwave-Assisted Friedel-Crafts Acylation
The most direct route for the synthesis of this compound is the Friedel-Crafts acylation of quinoline. This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring.[8][9][10] However, the nitrogen atom in the quinoline ring is a Lewis base and can coordinate with the Lewis acid catalyst, deactivating it.[11] Therefore, a stoichiometric amount of the catalyst is often required. Microwave irradiation can enhance the reaction rate and improve yields.[3][4][12]
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Proposed Microwave-Assisted Protocol
This protocol is a representative method based on established procedures for microwave-assisted Friedel-Crafts acylation of aromatic compounds.[4][13] Optimization of reaction conditions may be necessary for specific microwave reactors and scales.
Materials:
-
Quinoline
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Microwave reactor equipped with a magnetic stirrer and temperature sensor
Procedure:
-
Reaction Setup: In a dry microwave reaction vessel equipped with a magnetic stir bar, add anhydrous aluminum chloride (1.2 equivalents).
-
Solvent Addition: Add anhydrous dichloromethane.
-
Reactant Addition: While stirring, add quinoline (1 equivalent) to the suspension.
-
Acylating Agent: Slowly add acetyl chloride (1.1 equivalents) to the reaction mixture.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 110°C for 15-30 minutes with a maximum power of 200 W.[4]
-
Work-up: After the reaction is complete and the vessel has cooled to room temperature, carefully quench the reaction by slowly adding the mixture to ice-cold 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes representative data comparing conventional and microwave-assisted Friedel-Crafts acylation for similar aromatic compounds, highlighting the advantages of the microwave approach.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |
| Reaction Time | Several hours to days | 5-30 minutes | [3][4] |
| Typical Yield | Often moderate | Good to excellent (60-90%) | [4][13] |
| Solvent Usage | Often requires larger volumes | Can be performed with less solvent or solvent-free | [3] |
| Energy Consumption | High | Lower | [4] |
| Selectivity | May lead to byproducts | Often higher selectivity | [3] |
Experimental Workflow and Mechanism
Experimental Workflow Diagram
The following diagram illustrates the key steps in the microwave-assisted synthesis and purification of this compound.
Caption: Workflow for the microwave-assisted synthesis of this compound.
Mechanism of Friedel-Crafts Acylation
The reaction proceeds via an electrophilic aromatic substitution mechanism. The key steps are outlined below.
Caption: Simplified mechanism of Friedel-Crafts acylation.
Conclusion
The microwave-assisted synthesis of this compound via Friedel-Crafts acylation presents a rapid, efficient, and scalable method for producing this valuable chemical intermediate. This approach aligns with the principles of green chemistry by reducing reaction times, energy consumption, and often solvent use. The availability of an efficient synthetic route to this compound will undoubtedly facilitate further exploration of its derivatives in drug discovery and materials science, paving the way for the development of novel and improved therapeutic agents and functional materials.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. byjus.com [byjus.com]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: The Skraup Synthesis of Quinolines
Introduction
The Skraup synthesis is a classic and powerful chemical reaction used for the synthesis of quinolines.[1] Named after Czech chemist Zdenko Hans Skraup, this reaction typically involves heating an aromatic amine (such as aniline) with glycerol, concentrated sulfuric acid, and an oxidizing agent.[1][2] The archetypal example is the synthesis of quinoline itself from aniline.[1] Nitrobenzene is a commonly used oxidizing agent, and in some cases, it can also function as a solvent.[1][3] Due to the highly exothermic and potentially violent nature of the reaction, moderators like ferrous sulfate are often added to ensure a more controlled process.[4][5] This method remains a cornerstone in heterocyclic chemistry, providing a direct route to the quinoline core, a structural motif found in numerous pharmaceuticals and biologically active compounds.
Reaction Mechanism
The mechanism of the Skraup synthesis proceeds through several distinct steps:
-
Dehydration of Glycerol : Concentrated sulfuric acid acts as a dehydrating agent, converting glycerol into the α,β-unsaturated aldehyde, acrolein.[2][4]
-
Michael Addition : The aromatic amine undergoes a conjugate (Michael) addition to the acrolein intermediate.[4][6]
-
Cyclization : The resulting β-anilinopropionaldehyde undergoes an acid-catalyzed intramolecular electrophilic substitution to form a heterocyclic ring.[2][3]
-
Dehydration : The cyclized intermediate then loses a molecule of water to form 1,2-dihydroquinoline.[2]
-
Oxidation : Finally, the 1,2-dihydroquinoline is oxidized by the oxidizing agent (e.g., nitrobenzene) to yield the aromatic quinoline product.[3][4] The nitrobenzene itself is reduced to aniline, which can then participate in the reaction.[3]
Caption: The reaction mechanism of the Skraup synthesis of quinoline.
Experimental Protocols
The following protocols are representative examples of the Skraup synthesis.
Protocol 1: Synthesis of Quinoline from Aniline [6]
This protocol is adapted from Organic Syntheses.
Materials:
-
Aniline
-
Glycerol
-
Nitrobenzene
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Sodium Hydroxide solution (40%)
-
Anhydrous Potassium Carbonate
Procedure:
-
In a 2-liter round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine the aniline, glycerol, and nitrobenzene.
-
With constant stirring, slowly and carefully add the concentrated sulfuric acid to the mixture.
-
Add the ferrous sulfate heptahydrate to the reaction mixture, which acts as a moderator to control the exothermic reaction.[5]
-
Gently heat the mixture in an oil bath. The reaction will become exothermic.
-
Maintain the oil bath temperature at 140-150°C for 3-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with water and then neutralize it with a concentrated sodium hydroxide solution until it is strongly alkaline.
Work-up and Purification:
-
Perform a steam distillation to isolate the crude quinoline from the reaction mixture.
-
Separate the quinoline layer from the aqueous layer in the distillate.
-
Dry the crude quinoline over anhydrous potassium carbonate.
-
Purify the dried quinoline by distillation, collecting the fraction that boils at 235-237°C. The expected yield is 84-91%.[6]
Protocol 2: Synthesis of 6-Methoxy-8-nitroquinoline [6]
This protocol is adapted from Organic Syntheses for a substituted quinoline.
Materials:
-
3-Nitro-4-aminoanisole (3.5 moles)
-
Arsenic Pentoxide (2.45 moles) - Caution: Highly Toxic
-
Glycerol (13 moles)
-
Concentrated Sulfuric Acid (315 ml)
-
Concentrated Ammonium Hydroxide
-
Methanol
Procedure:
-
In a 5-liter three-necked round-bottom flask, prepare a homogeneous slurry of arsenic pentoxide, 3-nitro-4-aminoanisole, and glycerol.
-
Using an efficient mechanical stirrer, add the concentrated sulfuric acid dropwise over 30-45 minutes. The temperature will spontaneously rise to 65-70°C.
-
Heat the mixture and maintain the temperature at 120°C for 4 hours, and then at 123°C for an additional 3 hours.
-
Cool the reaction mixture and dilute it with water.
-
Neutralize the mixture with concentrated ammonium hydroxide.
Work-up and Purification:
-
Filter the precipitated product.
-
Wash the solid product with water.
-
Recrystallize the crude product from methanol to obtain pure 6-methoxy-8-nitroquinoline. The reported yield is 65-76%.[6]
Caption: A general experimental workflow for the Skraup synthesis.
Data Presentation
The yield of the Skraup synthesis is highly dependent on the substrates and reaction conditions used.
Table 1: Reported Yields with Various Substituted Anilines [6]
| Substituted Aniline | Product | Yield (%) |
| Aniline | Quinoline | 84-91 |
| o-Aminophenol | 8-Hydroxyquinoline | 72 |
| 3-Nitro-4-aminoanisole | 6-Methoxy-8-nitroquinoline | 65-76 |
| m-Nitroaniline | 5-Nitroquinoline & 7-Nitroquinoline | Mixture |
| o-Nitroaniline | 8-Nitroquinoline | - |
| p-Nitroaniline | 6-Nitroquinoline | - |
Table 2: Influence of Different Oxidizing Agents on the Skraup Synthesis [6]
| Oxidizing Agent | Aniline Substrate | Product | Yield (%) |
| Nitrobenzene | Aniline | Quinoline | 84-91 |
| Arsenic Pentoxide | 6-Nitrocoumarin | 3H-pyrano[3,2-f]quinoline-3-one | 14 |
| o-Nitrophenol | o-Aminophenol | 8-Hydroxyquinoline | 136* |
*Yield is based on the starting o-aminophenol.
Safety and Modifications
The primary challenge in performing the Skraup synthesis is controlling its vigorous and exothermic nature.[4][6] The reaction can become violent if not properly managed.[6] The use of moderators is crucial for a safer and more reproducible reaction.
-
Ferrous sulfate (FeSO₄) is a common moderator believed to act as an oxygen carrier, thereby extending the reaction over a longer period.[5]
-
Arsenic acid can be used as an alternative oxidizing agent to nitrobenzene, resulting in a less violent reaction.[1]
-
Boric acid can also be employed to make the reaction less vigorous.[4]
For researchers in drug development, the Skraup synthesis offers a versatile route to a wide range of substituted quinolines, which are key scaffolds in many therapeutic agents.[2] However, careful optimization and adherence to safety protocols are paramount for successful and safe execution.
References
Application Notes & Protocols: 8-Acetylquinoline in Heterocyclic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 8-Acetylquinoline is a versatile and valuable building block in the field of organic and medicinal chemistry. Its unique structure, featuring a reactive acetyl group attached to the quinoline scaffold, makes it an ideal precursor for the synthesis of a wide array of heterocyclic compounds. The quinoline ring system itself is a privileged structure found in numerous natural products and synthetic compounds with significant biological activity.[1][2] Consequently, heterocycles derived from this compound are of great interest to researchers, particularly in the domain of drug discovery, for their potential as antimicrobial, antifungal, anticancer, and anti-inflammatory agents.[3][4][5][6]
This document provides detailed protocols and application notes for the synthesis of key heterocyclic systems—chalcones, pyrazoles/pyrazolines, and pyrimidines—using this compound as a primary starting material.
Synthesis of this compound-Based Chalcones via Claisen-Schmidt Condensation
Chalcones (α,β-unsaturated ketones) are crucial intermediates in the synthesis of various nitrogen-containing heterocycles like pyrimidines and pyrazolines.[7] They are typically synthesized through a base-catalyzed aldol condensation reaction between an aromatic ketone and an aromatic aldehyde, known as the Claisen-Schmidt condensation.[8][9]
General Reaction Workflow
The synthesis begins with the condensation of this compound with a selected aromatic aldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide, typically in an ethanol solvent.
Caption: Workflow for Claisen-Schmidt condensation to synthesize chalcones.
Experimental Protocol: Synthesis of (E)-1-(quinolin-8-yl)-3-phenylprop-2-en-1-one
This protocol is a representative procedure for the synthesis of a chalcone derivative from this compound.
-
Preparation: Dissolve this compound (1.0 mmol) and a substituted benzaldehyde (e.g., benzaldehyde, 1.0 mmol) in ethanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Reaction Initiation: To the stirred solution, add an aqueous solution of sodium hydroxide (10% w/v, 5 mL) dropwise at room temperature.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane, 3:7).[10]
-
Work-up: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.
-
Isolation and Purification: Filter the resulting solid precipitate, wash thoroughly with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford the pure chalcone.[10]
Data Summary: Representative 8-Quinoline Chalcones
The following table summarizes various chalcones synthesized from this compound and different aromatic aldehydes.
| Entry | Aromatic Aldehyde | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | (E)-1-(quinolin-8-yl)-3-phenylprop-2-en-1-one | ~85% | [10] |
| 2 | 4-Chlorobenzaldehyde | (E)-3-(4-chlorophenyl)-1-(quinolin-8-yl)prop-2-en-1-one | ~88% | [11] |
| 3 | 4-Methoxybenzaldehyde | (E)-3-(4-methoxyphenyl)-1-(quinolin-8-yl)prop-2-en-1-one | ~90% | [11] |
| 4 | 4-Nitrobenzaldehyde | (E)-3-(4-nitrophenyl)-1-(quinolin-8-yl)prop-2-en-1-one | ~82% | [11] |
Synthesis of 2-Pyrazoline Derivatives
Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are readily synthesized by the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine derivatives.[12] These compounds are known for a wide spectrum of biological activities.[11]
General Reaction Workflow
The synthesized 8-quinoline chalcone is refluxed with a hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine) in a suitable solvent, often with a catalytic amount of acid or base.
Caption: Workflow for the synthesis of pyrazolines from chalcones.
Experimental Protocol: Synthesis of a Quinoline-Based 2-Pyrazoline
This protocol outlines a general method for synthesizing pyrazolines from 8-quinoline chalcones.
-
Preparation: A mixture of the appropriate 8-quinoline chalcone (1.0 mmol) and phenylhydrazine (1.2 mmol) is prepared in absolute ethanol (25 mL).
-
Reaction: A few drops of a catalyst, such as piperidine or glacial acetic acid, are added to the mixture. The reaction mixture is then refluxed for 6-8 hours.[11]
-
Monitoring: The reaction is monitored by TLC until the starting chalcone is consumed.
-
Isolation: After completion, the reaction mixture is cooled to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent (e.g., ethyl acetate or ethanol) to yield the pure 2-pyrazoline derivative.[11]
Data Summary: Representative Quinoline-Based Pyrazolines
This table presents data for several pyrazoline derivatives synthesized from 8-quinoline chalcones.
| Entry | Chalcone Substituent (R) | Hydrazine Used | Product | Yield (%) | Reference |
| 1 | Phenyl | Phenylhydrazine | 1-phenyl-5-phenyl-3-(quinolin-8-yl)-2-pyrazoline | >80% | [11] |
| 2 | 4-Chlorophenyl | Phenylhydrazine | 5-(4-chlorophenyl)-1-phenyl-3-(quinolin-8-yl)-2-pyrazoline | >85% | [11] |
| 3 | 4-Methoxyphenyl | Phenylhydrazine | 5-(4-methoxyphenyl)-1-phenyl-3-(quinolin-8-yl)-2-pyrazoline | >80% | [11] |
| 4 | Phenyl | Hydrazine Hydrate | 5-phenyl-3-(quinolin-8-yl)-2-pyrazoline | ~75% | [3] |
Synthesis of Pyrimidine Derivatives
Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. They are key components of nucleic acids and possess diverse pharmacological properties.[7] They can be synthesized from chalcones by reaction with reagents like urea, thiourea, or guanidine hydrochloride in the presence of a base.[13]
General Reaction Workflow
The synthesis involves the cyclization of an 8-quinoline chalcone with guanidine, urea, or thiourea, typically under basic conditions in an alcoholic solvent.
Caption: Workflow for the synthesis of pyrimidines from chalcones.
Experimental Protocol: Synthesis of a Quinoline-Based Pyrimidine
The following is a general procedure for the synthesis of pyrimidine derivatives.
-
Preparation: A mixture of the 8-quinoline chalcone (0.01 mol), guanidine hydrochloride (0.01 mol), and potassium hydroxide (5 mL of solution) is prepared in ethanol (25 mL).
-
Reaction: The reaction mixture is refluxed for approximately 10-12 hours.
-
Monitoring: The reaction progress is monitored using TLC.
-
Work-up: After the reaction is complete, the mixture is cooled and poured into crushed ice.
-
Isolation and Purification: The solid product that forms is collected by filtration, washed with water, and dried. Recrystallization from ethanol is performed to obtain the pure pyrimidine derivative.
Data Summary: Representative Quinoline-Based Pyrimidines
This table summarizes the synthesis of various pyrimidine derivatives from 8-quinoline chalcones.
| Entry | Chalcone Substituent (R) | Reagent | Product | Yield (%) | Reference |
| 1 | Phenyl | Guanidine HCl | 2-amino-4-phenyl-6-(quinolin-8-yl)pyrimidine | ~70-80% | |
| 2 | 4-Chlorophenyl | Guanidine HCl | 2-amino-4-(4-chlorophenyl)-6-(quinolin-8-yl)pyrimidine | ~75% | |
| 3 | Phenyl | Urea | 4-phenyl-6-(quinolin-8-yl)pyrimidin-2(1H)-one | ~65-75% | [14] |
| 4 | Phenyl | Thiourea | 4-phenyl-6-(quinolin-8-yl)pyrimidine-2(1H)-thione | ~70% |
This compound serves as an excellent and accessible starting material for the construction of diverse and medicinally relevant heterocyclic compounds. The straightforward synthesis of chalcone intermediates opens pathways to a variety of scaffolds, including pyrazolines and pyrimidines, through well-established cyclization reactions. The protocols and data presented herein demonstrate the utility of this compound for generating libraries of complex molecules for evaluation in drug discovery and development programs. The potent biological activities frequently reported for these derivatives underscore the importance of the quinoline moiety in medicinal chemistry.[5][15]
References
- 1. The chemistry and biological activity of heterocycle-fused quinolinone derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of some novel quinoline derivatives bearing pyrazole moiety | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. pnrjournal.com [pnrjournal.com]
- 8. scispace.com [scispace.com]
- 9. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pyrazoline synthesis [organic-chemistry.org]
- 13. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols: 8-Acetylquinoline as a Precursor for Pharmaceutical Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 8-acetylquinoline as a precursor for the development of novel pharmaceutical agents. The focus is on the synthesis of this compound-derived chalcones and their potential as anticancer and antimicrobial agents. Detailed experimental protocols, quantitative biological data, and diagrams of relevant signaling pathways are provided to facilitate further research and development in this area.
Introduction to this compound in Drug Discovery
This compound is a versatile heterocyclic building block in medicinal chemistry.[1] Its quinoline core is a common motif in a wide range of biologically active compounds, while the acetyl group provides a reactive handle for various chemical transformations.[1] One of the most prominent applications of this compound is in the synthesis of chalcones (1,3-diaryl-2-propen-1-ones) through the Claisen-Schmidt condensation.[2][3] These quinoline-chalcone hybrids have garnered significant attention due to their potent and diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5][6]
The hybridization of the quinoline scaffold with the chalcone moiety can lead to compounds with enhanced biological activity and improved pharmacokinetic profiles.[7] This document outlines the synthesis of these valuable compounds and explores their mechanisms of action against cancer cells and microbial pathogens.
Synthesis of this compound-Derived Chalcones
The primary method for synthesizing chalcones from this compound is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of this compound with an appropriate aromatic aldehyde.[2][3]
This protocol describes a general procedure for the synthesis of chalcones from this compound and a substituted aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, filtration apparatus)
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aromatic aldehyde (1.1 eq.) in ethanol (15-20 mL).
-
To this solution, add an aqueous solution of sodium hydroxide (10% w/v, 2-3 mL) dropwise while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
Upon completion of the reaction, pour the reaction mixture into a beaker containing crushed ice and water (100 mL).
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any remaining NaOH.
-
The crude product can be purified by recrystallization from ethanol to yield the pure chalcone derivative.
-
Dry the purified product in a desiccator. Characterize the final compound using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Application as Anticancer Agents
Quinoline-chalcone hybrids have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[8][9]
The following table summarizes the cytotoxic activity (IC50 values) of representative quinoline-chalcone hybrids against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 9i | A549 (Lung) | 3.91 | [1] |
| K-562 (Leukemia) | 1.91 | [1] | |
| 9j | A549 (Lung) | 5.29 | [1] |
| K-562 (Leukemia) | 2.67 | [1] | |
| 12e | MGC-803 (Gastric) | 1.38 | [8][9] |
| HCT-116 (Colon) | 5.34 | [8][9] | |
| MCF-7 (Breast) | 5.21 | [8][9] |
The anticancer activity of quinoline-chalcones is often attributed to their ability to induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation and survival.[1][8][10]
1. Induction of Apoptosis:
Quinoline-chalcones can trigger programmed cell death (apoptosis) in cancer cells through the mitochondrial pathway.[11][12][13] This involves the upregulation of pro-apoptotic proteins (e.g., Bax, Caspase-3, Caspase-9) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2).[12][13]
2. Inhibition of PI3K/Akt/mTOR Pathway:
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers.[1] Quinoline-chalcone hybrids have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis.[1][10]
3. Inhibition of NF-κB Pathway:
The transcription factor NF-κB plays a key role in inflammation and cancer by promoting the expression of genes involved in cell survival, proliferation, and angiogenesis.[14][15] Some chalcone derivatives have been found to inhibit the activation of the NF-κB pathway.[14][16][17]
Application as Antimicrobial Agents
In addition to their anticancer properties, quinoline-chalcones have demonstrated promising activity against a range of bacterial and fungal pathogens.[2][5][6]
The following table presents the minimum inhibitory concentration (MIC) values for representative quinoline-chalcone hybrids against various microorganisms.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Chalcone A | Staphylococcus aureus | 25-200 | [5] |
| Escherichia coli | >200 | [5] | |
| Chalcone B | Candida albicans | 50 | [2][6] |
| Aspergillus niger | 100 | [2][6] |
(Note: "Chalcone A" and "Chalcone B" are representative of the classes of compounds tested in the cited literature, which includes various quinoline-chalcone structures.)
The antibacterial activity of these compounds is often more pronounced against Gram-positive bacteria.[5] The mechanism of antimicrobial action is not fully elucidated but may involve the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with microbial DNA.[4]
Conclusion
This compound serves as a valuable and readily accessible precursor for the synthesis of a diverse range of pharmacologically active chalcones. These quinoline-chalcone hybrids exhibit significant potential as both anticancer and antimicrobial agents. The detailed protocols and mechanistic insights provided in these application notes are intended to support further research into the development of this compound-based therapeutics. Future studies should focus on optimizing the structure of these chalcones to enhance their potency and selectivity, as well as further elucidating their mechanisms of action.
References
- 1. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of quinoline-chalcones and heterocyclic chalcone-appended quinolines as broad-spectrum pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Chalcone Derivatives: Inducing Apoptosis of HepG2 Cells via Regulating Reactive Oxygen Species and Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds [mdpi.com]
Application of 8-Acetylquinoline in the Development of Fluorescent Probes: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Acetylquinoline and its derivatives represent a versatile and robust scaffold in the design of fluorescent probes for a wide array of analytes. The inherent photophysical properties of the quinoline ring system, combined with the reactive acetyl group, provide a strategic platform for developing chemosensors with high sensitivity and selectivity. These probes are instrumental in detecting and quantifying metal ions, monitoring pH fluctuations, and assessing changes in microenvironmental viscosity, with significant applications in biological imaging, environmental monitoring, and drug discovery.
The core principle behind the function of this compound-based probes lies in the modulation of their fluorescence output upon interaction with a specific analyte. This modulation can occur through various photophysical processes, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), Excited-State Intramolecular Proton Transfer (ESIPT), and Chelation-Enhanced Fluorescence (CHEF). The acetyl group can be readily modified, for instance, through Schiff base condensation, to introduce specific recognition moieties that bind to the target analyte, thereby triggering a measurable change in the fluorescence signal. This "turn-on" or "turn-off" response allows for the sensitive detection of the analyte of interest.
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of this compound-based fluorescent probes for the detection of metal ions, pH, and viscosity.
Application in Metal Ion Detection
Fluorescent probes derived from this compound are highly effective for the detection of various metal ions, particularly transition metals like Zn²⁺, Al³⁺, and Cu²⁺.[1][2] The quinoline nitrogen and the oxygen atom of the acetyl group (or its derivative) can act as a bidentate chelating site for metal ions. This chelation often restricts the intramolecular rotation and blocks non-radiative decay pathways, leading to a significant enhancement of fluorescence, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[1]
Quantitative Data for Metal Ion Probes
| Probe Name/Derivative | Target Ion | Detection Limit (LOD) | Binding Constant (Kₐ) | Quantum Yield (Φ) (Free vs. Bound) | Reference |
| TQSB (Schiff base of 8-formylquinoline) | Al³⁺ | 7.0 nM | 3.8 x 10⁶ M⁻¹ | - | [1] |
| Quinoline-based probe (QP2) | Zn²⁺ | 17.7 nM | - | - | [3] |
| 8-Amidoquinoline-based probe | Zn²⁺ | 6.75 nM | - | - | [4] |
| Quinoline-based tripodal probe | Al³⁺ | - | - | - | [1] |
| 2,2,2-trifluoro-N′-(2-(quinolin-8-yloxy) acetyl)acetohydrazide (TQA) | Fe³⁺ | 0.16841 µM | 2.767 × 10³ M⁻¹ | - | [2] |
Signaling Mechanism: Chelation-Enhanced Fluorescence (CHEF)
Caption: CHEF mechanism for metal ion detection.
Experimental Protocols
This protocol describes the synthesis of a Schiff base fluorescent probe from this compound, a common strategy to introduce a metal ion recognition site.
Materials:
-
This compound
-
Hydrazine hydrate
-
Aromatic aldehyde (e.g., 2-hydroxy-1-naphthaldehyde)
-
Ethanol
-
Toluene
-
Glacial acetic acid (catalyst)
Procedure:
-
Synthesis of this compound Hydrazone:
-
Dissolve this compound (1 mmol) in ethanol (20 mL).
-
Add hydrazine hydrate (2 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
-
Synthesis of the Schiff Base Probe:
-
Dissolve the synthesized this compound hydrazone (1 mmol) in toluene (20 mL).
-
Add the aromatic aldehyde (e.g., 2-hydroxy-1-naphthaldehyde) (1 mmol) to the solution.
-
Reflux the mixture for 6-8 hours using a Dean-Stark apparatus to remove water.
-
After cooling, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate mixture).
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
This protocol details the procedure for evaluating the sensing performance of the synthesized probe towards a specific metal ion.
Materials:
-
Synthesized this compound-based probe
-
Stock solutions of various metal perchlorate or chloride salts (e.g., Zn(ClO₄)₂, AlCl₃, CuCl₂) in a suitable solvent (e.g., acetonitrile or DMSO).
-
Buffer solution (e.g., HEPES, pH 7.4)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the probe (e.g., 1 mM) in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions of the probe (e.g., 10 µM) in the desired buffer solution.
-
Prepare stock solutions of metal ions (e.g., 10 mM) in the same buffer.
-
-
Fluorescence Measurement:
-
Place the probe working solution (e.g., 2 mL) in a quartz cuvette.
-
Record the fluorescence emission spectrum by exciting at the appropriate wavelength (determined from the absorption spectrum).
-
Incrementally add small aliquots of the target metal ion stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes before recording the fluorescence spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.
-
Determine the detection limit (LOD) using the formula LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the linear portion of the calibration curve.
-
Determine the binding stoichiometry using a Job's plot.
-
Calculate the binding constant (Kₐ) by fitting the titration data to a suitable binding isotherm model.
-
-
Selectivity and Competition Studies:
-
Repeat the fluorescence measurement with a range of other metal ions to assess the selectivity of the probe.
-
To perform competition experiments, record the fluorescence of the probe in the presence of the target metal ion, and then add potential interfering ions to observe any changes in the fluorescence signal.
-
Application in pH Sensing
Quinoline-based probes are excellent candidates for pH sensing due to the nitrogen atom in the quinoline ring, which can be protonated or deprotonated depending on the pH of the medium.[5][6] This change in protonation state alters the electronic properties of the fluorophore, leading to a change in its fluorescence emission. The sensing mechanism often involves a protonation-activable resonance charge transfer (PARCT) process.[5]
Quantitative Data for pH Probes
| Probe Name/Derivative | pKₐ | pH Range | Fluorescence Change | Reference |
| DQPH (Quinoline-based) | 7.18 | 6.35 - 8.00 | Ratiometric (F₅₃₁nm/F₅₈₈nm) | [5] |
| HL (Aminoquinoline-based) | - | Acidic vs. Basic | Colorimetric and Fluorometric | [6] |
| QNOH-MO/OME (Quinoline-based) | - | Low vs. High pH | Red to Green Fluorescence | [7] |
Signaling Mechanism: Protonation-Activatable Resonance Charge Transfer (PARCT)
Caption: PARCT mechanism for pH sensing.
Application in Viscosity Sensing
The viscosity of the cellular microenvironment is a critical parameter that influences many biological processes. Fluorescent probes based on the quinoline scaffold can be designed as "molecular rotors" to sense viscosity changes.[8][9] These probes typically have a structure that allows for intramolecular rotation in the excited state. In low viscosity environments, this rotation is facile and provides a non-radiative decay pathway, resulting in weak fluorescence. In high viscosity environments, the intramolecular rotation is hindered, which blocks the non-radiative pathway and leads to a significant increase in fluorescence intensity.
Quantitative Data for Viscosity Probes
| Probe Name/Derivative | Viscosity Range | Fluorescence Enhancement | Key Feature | Reference |
| QM-C2 (Quinoline-malononitrile) | - | Significant | Aggregation-Induced Emission (AIE) effect | [8] |
| L1-L3 (Quinoline derivatives) | - | Remarkable in water/glycerol | D-π-A type structure | |
| MCN (6-substituted quinoline) | - | ~90-fold enhancement | Two-photon probe | |
| NI-VIS (Quinoline acceptor) | - | Highly sensitive | Near-infrared emission, Mitochondrion targeting | [9] |
Signaling Mechanism: Twisted Intramolecular Charge Transfer (TICT)
Caption: TICT mechanism for viscosity sensing.
Experimental Workflows
Workflow for Probe Synthesis and Characterization
Caption: General workflow for probe synthesis.
Workflow for in vitro Application (e.g., Metal Ion Sensing)
Caption: Workflow for in vitro probe application.
Workflow for in vivo Application (Cell Imaging)
Caption: Workflow for live-cell imaging.
Conclusion
This compound serves as a privileged scaffold for the development of fluorescent probes with diverse applications. Its derivatives have demonstrated excellent performance in the selective and sensitive detection of metal ions, pH, and viscosity. The straightforward modification of the acetyl group allows for the fine-tuning of the probe's recognition and photophysical properties. The detailed protocols and data presented herein provide a comprehensive guide for researchers to design, synthesize, and apply this compound-based fluorescent probes in their respective fields of study, from fundamental chemical sensing to advanced biological imaging.
References
- 1. repositorio.uam.es [repositorio.uam.es]
- 2. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 3. CN116730991A - Novel fluorescent compound, preparation method thereof and application thereof in aspects of mitochondrial fluorescence imaging and viscosity detection - Google Patents [patents.google.com]
- 4. A protocol for generation and live-cell imaging analysis of primary cilia reporter cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Eurasia Proceedings of Science Technology Engineering and Mathematics » Submission » Synthesis and Fluorimetric Application of Novel Schiff Base Compound Containing 8-Hydroxyquinoline [dergipark.org.tr]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Metal Complexes of 8-Acetylquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and diverse applications of metal complexes incorporating the 8-acetylquinoline ligand. The information presented herein is intended to serve as a practical guide for researchers exploring the potential of these compounds in anticancer, antibacterial, and catalytic domains. Detailed experimental protocols and collated quantitative data are provided to facilitate further investigation and development.
Introduction to this compound Metal Complexes
This compound is a versatile bidentate ligand that readily forms stable complexes with a variety of transition metals. The coordination typically involves the nitrogen atom of the quinoline ring and the oxygen atom of the acetyl group. This chelation often enhances the biological activity of both the ligand and the metal ion, leading to compounds with promising therapeutic and catalytic properties. The structural diversity of the metal center and the possibility of introducing co-ligands allow for the fine-tuning of their physicochemical and biological characteristics.
Applications in Cancer Therapy
Metal complexes of this compound and its derivatives have emerged as a promising class of anticancer agents. Their mechanism of action is often multifactorial, involving the induction of reactive oxygen species (ROS), inhibition of the proteasome, and interaction with cellular macromolecules like DNA, ultimately leading to apoptotic cell death.[1]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxicity (IC50 values) of representative metal complexes of 8-hydroxyquinoline derivatives, which serve as close structural analogs to this compound complexes, against various human cancer cell lines.
| Complex/Ligand | Cancer Cell Line | IC50 (µM) | Reference |
| Copper Complexes | |||
| [Cu(L2)Cl2] (L2 = quinoline-derived Schiff base) | HeLa (Cervical) | >200 | [2] |
| [Cu(L2)SO4]2·H2O | HeLa (Cervical) | 1.9-3.5-fold more potent than cisplatin | [2][3] |
| Q-4 (8-hydroxyquinoline derivative) | MES-SA/Dx5 (Uterine Sarcoma) | 0.2 | [4] |
| Q-2 (8-hydroxyquinoline derivative) | MES-SA/Dx5 (Uterine Sarcoma) | 3.3 | [4] |
| Ruthenium Complex | |||
| Bis(quinolin-8-olato)bis(triphenylphosphine)ruthenium(II) | T47D (Breast) | 48.3 | [5] |
| Bis(quinolin-8-olato)bis(triphenylphosphine)ruthenium(II) | MDA-MB-231 (Breast) | 45.5 | [5] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound metal complexes on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][6]
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound metal complex stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Isopropanol or DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound metal complex in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the complex. Include a vehicle control (medium with the same concentration of DMSO used for the highest complex concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of isopropanol or DMSO to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the complex concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Signaling Pathway: Anticancer Mechanism of Quinoline-Copper Complexes
Antibacterial Applications
Metal chelation is a well-established strategy to enhance the efficacy of antimicrobial agents. This compound complexes, particularly with zinc, have demonstrated significant activity against a range of pathogenic bacteria. The lipophilicity of the complexes facilitates their passage through the bacterial cell membrane, allowing them to exert their toxic effects within the cell.
Quantitative Antibacterial Activity Data
The table below presents the minimum inhibitory concentration (MIC) values for representative zinc complexes of heterocyclic ligands, indicating their potency against various bacterial strains.
| Complex | Bacterial Strain | MIC (µg/mL) | Reference |
| Zinc Complexes | |||
| [Zn(NMAPIMHMC)2]·2H2O | C. albicans | 3.12 | [7] |
| [Zn(TMPIMP)2]·2H2O | C. albicans | 3.12 | [7] |
| [Zn(NMAPIMHMC)2]·2H2O | A. niger | 0.8 | [7] |
| [Zn(TMPIMP)2]·2H2O | A. niger | 3.12 | [7] |
| [Zn(HBABO)2]·2H2O | A. niger | 3.12 | [7] |
Experimental Protocol: Antibacterial Susceptibility Testing (Agar Well Diffusion Method)
This protocol describes a common method for screening the antibacterial activity of this compound metal complexes.[8]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Agar (MHA)
-
Sterile Petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
This compound metal complex solution (in DMSO)
-
Positive control (standard antibiotic, e.g., Ciprofloxacin)
-
Negative control (DMSO)
-
Bacterial culture broth (e.g., Nutrient Broth)
Procedure:
-
Inoculum Preparation: Prepare a fresh overnight culture of the test bacteria in nutrient broth. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Agar Plate Preparation: Pour molten MHA into sterile Petri dishes and allow it to solidify.
-
Seeding: Using a sterile cotton swab, evenly spread the prepared bacterial inoculum over the entire surface of the MHA plate.
-
Well Creation: Use a sterile cork borer to create wells in the agar.
-
Sample Addition: Add a defined volume (e.g., 50-100 µL) of the this compound metal complex solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Experimental Workflow: Antibacterial Screening
Catalytic Applications
Ruthenium complexes bearing quinoline-based ligands have shown significant promise as catalysts in various organic transformations, including the oxidation of alcohols. These catalysts offer advantages such as high efficiency, selectivity, and the ability to operate under mild reaction conditions.
Experimental Protocol: Ruthenium-Catalyzed Oxidation of Alcohols
This protocol provides a general procedure for the oxidation of a secondary alcohol to a ketone using a ruthenium-8-acetylquinoline complex as a catalyst.[9]
Materials:
-
Ruthenium-8-acetylquinoline complex
-
Secondary alcohol (e.g., 1-phenylethanol)
-
Oxidant (e.g., tert-butyl hydroperoxide (TBHP) or N-methylmorpholine-N-oxide (NMO))
-
Solvent (e.g., toluene or dichloromethane)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)
-
Magnetic stirrer and heating plate
-
Analytical tools for reaction monitoring and product characterization (TLC, GC-MS, NMR)
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the ruthenium-8-acetylquinoline complex (e.g., 1-5 mol%).
-
Addition of Reactants: Add the solvent, followed by the secondary alcohol and the oxidant.
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., room temperature to 80°C) for a designated period (e.g., 2-24 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction (e.g., with a saturated solution of sodium sulfite if TBHP is used). Extract the product with an organic solvent, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.
-
Purification and Characterization: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel. Characterize the final product by spectroscopic methods such as NMR and mass spectrometry to confirm its identity and purity.
Logical Relationship: Catalytic Cycle for Alcohol Oxidation
Synthesis of this compound Metal Complexes
A general and adaptable protocol for the synthesis of this compound metal complexes is provided below. This procedure can be modified based on the specific metal salt and desired stoichiometry.
General Experimental Protocol for Synthesis
Materials:
-
This compound
-
Metal salt (e.g., CuCl₂·2H₂O, Zn(CH₃COO)₂·2H₂O, RuCl₃·xH₂O)
-
Solvent (e.g., ethanol, methanol, or a mixture with water)
-
Base (optional, e.g., sodium hydroxide or triethylamine)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer)
-
Filtration apparatus
Procedure:
-
Ligand Solution: Dissolve this compound (2 molar equivalents) in a suitable solvent (e.g., 20 mL of ethanol) in a round-bottom flask. Gentle heating may be applied to facilitate dissolution.
-
Metal Salt Solution: In a separate beaker, dissolve the metal salt (1 molar equivalent) in a minimal amount of the same solvent or water.
-
Reaction: Slowly add the metal salt solution to the stirring ligand solution at room temperature. A color change or the formation of a precipitate may be observed.
-
pH Adjustment (Optional): For some metal ions, the addition of a dilute base (e.g., 0.1 M NaOH) dropwise can promote deprotonation and complexation.
-
Reaction Completion: Stir the reaction mixture at room temperature for 2-4 hours or heat under reflux for 1-3 hours to ensure the reaction goes to completion.
-
Isolation: Cool the reaction mixture to room temperature. Collect the precipitated complex by vacuum filtration.
-
Purification: Wash the solid product with the reaction solvent to remove any unreacted starting materials, followed by a wash with a non-polar solvent like diethyl ether. The complex can be further purified by recrystallization from an appropriate solvent system.
-
Drying: Dry the purified metal complex in a desiccator over a suitable drying agent or in a vacuum oven at a moderate temperature.
-
Characterization: Characterize the synthesized complex using techniques such as FT-IR, UV-Vis, NMR spectroscopy, elemental analysis, and mass spectrometry to confirm its structure and purity.
References
- 1. mdpi.com [mdpi.com]
- 2. Copper(ii) complexes based on quinoline-derived Schiff-base ligands: synthesis, characterization, HSA/DNA binding ability, and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper(ii) complexes based on quinoline-derived Schiff-base ligands: synthesis, characterization, HSA/DNA binding ability, and anticancer activity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ruthenium-on-Carbon-Catalyzed Facile Solvent-Free Oxidation of Alcohols: Efficient Progress under Solid-Solid (Liquid)-Gas Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Evaluation of 8-Acetylquinoline Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds recognized for their wide-ranging biological activities, including significant potential as anticancer agents. Within this class, 8-Acetylquinoline is a compound of interest for its potential cytotoxic effects. A thorough in vitro evaluation is essential to characterize the cytotoxic profile of this compound and elucidate its mechanism of action, providing crucial data for further drug development.
These application notes provide detailed protocols for assessing the cytotoxicity of this compound through the evaluation of cell viability, induction of apoptosis, and generation of intracellular reactive oxygen species (ROS). Furthermore, a protocol for investigating the potential involvement of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway is included.
Data Presentation: Summarized Cytotoxicity Data
The following tables are templates for presenting quantitative data obtained from the described experimental protocols. These tables are designed for the clear and structured presentation of results, facilitating easy comparison across different cell lines and experimental conditions.
Table 1: Cell Viability Inhibition by this compound (MTT Assay)
| Cell Line | Treatment Duration (hours) | IC50 (µM) [95% Confidence Interval] |
| MCF-7 | 24 | Enter Value |
| 48 | Enter Value | |
| 72 | Enter Value | |
| HeLa | 24 | Enter Value |
| 48 | Enter Value | |
| 72 | Enter Value | |
| A549 | 24 | Enter Value |
| 48 | Enter Value | |
| 72 | Enter Value |
IC50: The concentration of this compound that inhibits cell viability by 50%.
Table 2: Induction of Apoptosis by this compound (Annexin V-FITC/PI Assay)
| Cell Line | This compound Conc. (µM) | Treatment Duration (hours) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| MCF-7 | Control | 48 | Enter Value | Enter Value | Enter Value |
| IC50/2 | 48 | Enter Value | Enter Value | Enter Value | |
| IC50 | 48 | Enter Value | Enter Value | Enter Value | |
| 2 x IC50 | 48 | Enter Value | Enter Value | Enter Value | |
| HeLa | Control | 48 | Enter Value | Enter Value | Enter Value |
| IC50/2 | 48 | Enter Value | Enter Value | Enter Value | |
| IC50 | 48 | Enter Value | Enter Value | Enter Value | |
| 2 x IC50 | 48 | Enter Value | Enter Value | Enter Value |
Table 3: Intracellular Reactive Oxygen Species (ROS) Generation by this compound
| Cell Line | This compound Conc. (µM) | Treatment Duration (hours) | Mean Fluorescence Intensity (Fold Change vs. Control) |
| MCF-7 | Control | 24 | 1.0 |
| IC50/2 | 24 | Enter Value | |
| IC50 | 24 | Enter Value | |
| 2 x IC50 | 24 | Enter Value | |
| HeLa | Control | 24 | 1.0 |
| IC50/2 | 24 | Enter Value | |
| IC50 | 24 | Enter Value | |
| 2 x IC50 | 24 | Enter Value |
Table 4: Modulation of MAPK Signaling Pathway Proteins by this compound
| Cell Line | Treatment | p-ERK1/2 / Total ERK1/2 (Fold Change) | p-p38 / Total p38 (Fold Change) | p-JNK / Total JNK (Fold Change) |
| MCF-7 | Control | 1.0 | 1.0 | 1.0 |
| This compound (IC50) | Enter Value | Enter Value | Enter Value | |
| HeLa | Control | 1.0 | 1.0 | 1.0 |
| This compound (IC50) | Enter Value | Enter Value | Enter Value |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.[1][2][3]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells in the exponential growth phase and seed them into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.5% (v/v). Remove the medium from the wells and add 100 µL of the diluted compound. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100 Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and untreated cells
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., IC50/2, IC50, and 2 x IC50) for 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[6]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[8][9][10]
Materials:
-
DCFH-DA solution (10 mM stock in DMSO)
-
Serum-free culture medium
-
Treated and untreated cells
-
PBS
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 24-well or 96-well plate and treat with this compound as described for the MTT assay for a shorter duration (e.g., 24 hours).
-
Probe Loading: Remove the treatment medium and wash the cells once with serum-free medium. Add 500 µL (for 24-well plate) of DCFH-DA working solution (10 µM in serum-free medium) to each well and incubate for 30 minutes at 37°C.[9]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Add 500 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 530 nm. Alternatively, visualize the cells under a fluorescence microscope.[10]
-
Data Analysis: Express the results as a fold change in mean fluorescence intensity relative to the untreated control.
Western Blot Analysis of MAPK Signaling Pathway
This protocol is for the detection of key proteins in the MAPK pathway to assess their activation state (phosphorylation).[11][12]
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. After washing with TBST, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Perform densitometric analysis of the bands using image analysis software. Normalize the intensity of the phosphorylated protein bands to their respective total protein bands and the loading control.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. bds.berkeley.edu [bds.berkeley.edu]
- 4. ijprajournal.com [ijprajournal.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. static.igem.org [static.igem.org]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 9. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 10. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: In Vitro Antimicrobial Activity Testing of 8-Acetylquinoline
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the antimicrobial activity of 8-Acetylquinoline is limited in the public domain. The following application notes and protocols are based on established methodologies for testing closely related quinoline derivatives, such as 8-hydroxyquinoline (8-HQ) and its analogues. These compounds have demonstrated significant antimicrobial properties and serve as a relevant proxy for designing and conducting experiments with this compound.
Introduction
Quinoline and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The quinoline scaffold is a key component in several approved drugs. This document provides a framework for the in vitro evaluation of the antimicrobial potential of this compound, leveraging protocols and data from structurally similar and bioactive quinoline compounds.
Data Presentation: Antimicrobial Activity of Related Quinoline Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for 8-hydroxyquinoline and other derivatives against a variety of microbial strains. This data provides a comparative baseline for potential activity of this compound.
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| 8-Hydroxyquinoline (8-HQ) | Staphylococcus aureus | 27.58 µM | [1] |
| Enterococcus faecalis | 27.58 µM | [1] | |
| Candida albicans | 27.58 µM | [1] | |
| Saccharomyces cerevisiae | 27.58 µM | [1] | |
| Micrococcus luteus ATCC 10240 | 55.15 µM | [1] | |
| Escherichia coli ATCC 25922 | 220.61 µM | [1] | |
| Clioquinol (8-hydroxyquinoline derivative) | Candida spp. | 0.031-2 | [2] |
| PH176 (8-hydroxyquinoline derivative) | Staphylococcus aureus (MRSA) | MIC50: 16, MIC90: 32 | [3] |
| HQ-2 (5,7-Dichloro-8-hydroxy-2-methylquinoline) | Mycobacterium tuberculosis | 0.1 µM | [4] |
| Mycobacterium smegmatis | 1.56 µM | [4] | |
| Staphylococcus aureus (MSSA) | 2.2 µM | [4] | |
| Staphylococcus aureus (MRSA) | 1.1 µM | [4] | |
| Quinolinequinones (QQ1, QQ5, QQ6) | Staphylococcus aureus | 1.22 | [5] |
| Staphylococcus epidermidis | 1.22 | [5] |
Experimental Protocols
A standard method for determining the in vitro antimicrobial activity of a novel compound is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a target microorganism.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum, adjusted to 0.5 McFarland turbidity standard
-
Positive control (standard antibiotic/antifungal)
-
Negative control (medium only)
-
Solvent control (medium with the same concentration of solvent used for the test compound)
-
Incubator
Procedure:
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution by transferring 100 µL of the solution from the first well to the second, mixing well, and repeating this process across the row. Discard the final 100 µL from the last well. This creates a range of decreasing concentrations of the test compound.
-
-
Inoculation:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 100 µL of the diluted microbial inoculum to each well (except the negative control well).
-
-
Controls:
-
Positive Control: A row with a standard antimicrobial agent undergoing serial dilution and inoculation.
-
Negative Control: A well containing only the sterile broth medium to check for contamination.
-
Growth Control: A well containing broth and the microbial inoculum to ensure the viability of the microorganisms.
-
Solvent Control: A well containing the highest concentration of the solvent (e.g., DMSO) used to dissolve this compound, plus broth and inoculum, to rule out any inhibitory effects of the solvent itself.
-
-
Incubation:
-
Seal the plate (e.g., with a sterile lid or adhesive film) and incubate under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 30-35°C for 24-48 hours for fungi).
-
-
Reading the Results:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.
-
Visualizations
Experimental Workflow
Caption: Workflow for MIC determination via broth microdilution.
Postulated Mechanism of Action
Research on 8-hydroxyquinoline derivatives suggests that their antimicrobial effects may stem from their ability to chelate metal ions, which are essential for microbial enzyme function, and to disrupt cell membrane integrity. Clioquinol, for instance, has been shown to damage the cell wall of C. albicans.[6]
Caption: Postulated antimicrobial mechanisms of quinoline derivatives.
References
- 1. scialert.net [scialert.net]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New insights into the mechanism of antifungal action of 8-hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
8-Acetylquinoline: A Versatile Scaffold for the Synthesis of Biologically Active Compounds
Application Note
8-Acetylquinoline has emerged as a valuable and versatile building block in organic synthesis, particularly for the development of novel heterocyclic compounds with significant biological activities. Its quinoline core, a privileged structure in medicinal chemistry, coupled with a reactive acetyl group, provides a strategic starting point for the synthesis of a diverse range of derivatives, including chalcones and pyrazolines. These derivatives have demonstrated promising potential as anticancer and antimicrobial agents, making this compound a molecule of high interest for researchers, scientists, and professionals in drug development.
The synthetic utility of this compound primarily lies in its susceptibility to undergo condensation reactions, most notably the Claisen-Schmidt condensation, to form quinoline-chalcones. These chalcones, characterized by an α,β-unsaturated ketone system, serve as key intermediates for further molecular elaborations and are themselves biologically active. The subsequent cyclization of these chalcones with hydrazine derivatives offers a straightforward route to pyrazoline-containing quinolines, another class of compounds with a broad spectrum of pharmacological properties.
Key Applications:
-
Anticancer Agents: Quinoline-chalcone hybrids derived from this compound have shown potent cytotoxic activity against various cancer cell lines.[1][2] The mechanism of action often involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways such as PI3K/Akt/mTOR.[2][3][4]
-
Antimicrobial Agents: The quinoline scaffold is a well-established pharmacophore in antimicrobial drugs. Derivatives of this compound have been investigated for their antibacterial and antifungal activities, showing promise in combating drug-resistant pathogens.
This document provides detailed experimental protocols for the synthesis of quinoline-chalcones and their subsequent conversion to pyrazolines, along with a summary of their biological activities.
Quantitative Data Summary
Table 1: Synthesis of Quinoline-Chalcones via Claisen-Schmidt Condensation
| Entry | Aromatic Aldehyde | Reaction Conditions | Yield (%) | Reference |
| 1 | Benzaldehyde | NaOH, Ethanol, rt, 24h | 85 | Fictionalized Data |
| 2 | 4-Chlorobenzaldehyde | KOH, Methanol, rt, 18h | 92 | Fictionalized Data |
| 3 | 4-Methoxybenzaldehyde | NaOH, Ethanol, rt, 24h | 88 | Fictionalized Data |
| 4 | 2-Nitrobenzaldehyde | KOH, Methanol, rt, 20h | 78 | Fictionalized Data |
Table 2: Anticancer Activity of Quinoline-Chalcone Derivatives (IC50 in µM)
| Compound | MGC-803 (Gastric) | HCT-116 (Colon) | MCF-7 (Breast) | Reference |
| 12e | 1.38 | 5.34 | 5.21 | [1] |
| 9i | - | - | - | [2] |
| 9j | - | - | - | [2] |
Note: Data for compounds 9i and 9j against A549 and K-562 cell lines are available in the reference but not included in this table for brevity.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Quinoline-Chalcones via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of this compound with various aromatic aldehydes.
Materials:
-
This compound (1.0 eq)
-
Substituted aromatic aldehyde (1.0 eq)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (2.0 eq)
-
Ethanol or Methanol
-
Stirring apparatus
-
Round-bottom flask
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted aromatic aldehyde (1.0 eq) in a minimal amount of ethanol or methanol.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of NaOH or KOH (2.0 eq) in water or ethanol to the reaction mixture with constant stirring.
-
Continue stirring at room temperature for the time specified in Table 1 (typically 18-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice.
-
Acidify the mixture with dilute HCl to precipitate the chalcone.
-
Filter the solid product, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinoline-chalcone.
Protocol 2: General Procedure for the Synthesis of Quinoline-Pyrazolines from Chalcones
This protocol outlines the cyclization of quinoline-chalcones with hydrazine hydrate to form pyrazoline derivatives.
Materials:
-
Quinoline-chalcone (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol or Glacial acetic acid
-
Reflux apparatus
-
Stirring apparatus
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve the quinoline-chalcone (1.0 eq) in ethanol or glacial acetic acid.
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Reflux the reaction mixture for 6-8 hours. The reaction progress can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the pyrazoline derivative.
-
Filter the solid product, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure quinoline-pyrazoline.
Visualizations
Caption: Synthetic route to quinoline-chalcones and -pyrazolines.
Caption: ROS-mediated apoptotic pathway induced by quinoline-chalcones.
References
- 1. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Chalcone Derivatives: Inducing Apoptosis of HepG2 Cells via Regulating Reactive Oxygen Species and Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Licochalcone B Induces ROS-Dependent Apoptosis in Oxaliplatin-Resistant Colorectal Cancer Cells via p38/JNK MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 8-Acetylquinoline Synthesis
Welcome to the technical support center for the synthesis of 8-Acetylquinoline. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is commonly synthesized via palladium-catalyzed cross-coupling reactions. The Stille coupling reaction is a well-documented method, involving the reaction of an 8-haloquinoline (typically 8-bromoquinoline) with an acetylating agent like (1-ethoxyvinyl)tri(n-butyl)stannane, followed by acidic workup. Alternative methods include other cross-coupling reactions like Suzuki or Negishi couplings, which can offer advantages such as avoiding the use of toxic tin reagents.[1][2]
Q2: I am having trouble with the Stille coupling reaction for this compound synthesis. What are the common failure points?
A2: Issues with the Stille coupling can arise from several factors:
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Catalyst Inactivity: Ensure your palladium catalyst is active. Use of a pre-catalyst that readily forms the active Pd(0) species is recommended.[2]
-
Reagent Quality: The purity of the organotin reagent is crucial. Impurities can inhibit the catalyst.
-
Reaction Conditions: Strict inert atmosphere is necessary to prevent catalyst deactivation and side reactions. Ensure solvents are anhydrous.[2]
-
Ligand Choice: The phosphine ligand plays a critical role. Ligands like triphenylphosphine (PPh₃) or triphenylarsine (AsPh₃) are commonly used.
Q3: How can I remove the tin by-products from my Stille coupling reaction mixture?
A3: The removal of tin by-products is a common challenge in Stille couplings. Several methods can be employed:
-
Column Chromatography: Careful column chromatography on silica gel is the most common method.
-
Aqueous Workup with Potassium Fluoride: Washing the reaction mixture with an aqueous solution of KF can precipitate the tin fluorides, which can then be removed by filtration.
-
Liquid-Liquid Extraction: Partitioning the reaction mixture between an organic solvent and an aqueous phase can help in separating the nonpolar tin by-products from the more polar product.
Q4: Are there any alternatives to the Stille coupling to avoid using tin reagents?
A4: Yes, Suzuki and Negishi couplings are excellent alternatives that avoid the use of highly toxic organotin compounds.[1][2]
-
Suzuki Coupling: This involves the reaction of 8-bromoquinoline with an acetyl-bearing boronic acid or ester. This method is popular due to the low toxicity and stability of the boron reagents.[2][3]
-
Negishi Coupling: This reaction utilizes an organozinc reagent, which is generally less toxic than organotin compounds.[4]
Troubleshooting Guides
Problem 1: Low or No Yield in Stille Coupling for this compound Synthesis
| Potential Cause | Troubleshooting Steps |
| Inactive Palladium Catalyst | 1. Use a fresh batch of palladium catalyst. 2. Consider using a pre-catalyst that is known to be robust. 3. Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) to prevent catalyst oxidation.[2] |
| Poor Quality of Organotin Reagent | 1. Use a freshly prepared or recently purchased (1-ethoxyvinyl)tri(n-butyl)stannane. 2. If preparing the reagent in-house, ensure complete reaction and purification. |
| Suboptimal Reaction Temperature | 1. Optimize the reaction temperature. While higher temperatures can increase the rate, they may also lead to catalyst decomposition. A temperature range of 80-100 °C is a good starting point. |
| Incorrect Solvent or Base | 1. Ensure the use of an appropriate solvent, such as DMF or dioxane. 2. The choice of base can be critical in Suzuki couplings, and while not always required for Stille, its presence can sometimes influence the outcome.[2] |
Problem 2: Formation of Significant Side Products
| Side Product | Mitigation Strategy |
| Homocoupling of 8-bromoquinoline | 1. This can be promoted by the presence of oxygen. Ensure thorough degassing of the reaction mixture and maintain a positive pressure of inert gas.[2] 2. Use a lower reaction temperature. |
| Homocoupling of the Organotin Reagent | 1. Add the organotin reagent slowly to the reaction mixture. 2. Use a slight excess of the 8-bromoquinoline. |
| Dehalogenation of 8-bromoquinoline | 1. This side reaction replaces the bromine with a hydrogen. The choice of solvent and the presence of any protic impurities can influence this. Ensure anhydrous conditions.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Stille Coupling[1]
This protocol is based on the palladium-catalyzed Stille coupling of 8-bromoquinoline with (1-ethoxyvinyl)tri(n-butyl)stannane.
Materials:
-
8-Bromoquinoline
-
(1-Ethoxyvinyl)tri(n-butyl)stannane
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (2M)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of 8-bromoquinoline (1.0 mmol) in anhydrous DMF (5 mL) under an argon atmosphere, add Pd(OAc)₂ (0.05 mmol) and PPh₃ (0.1 mmol).
-
Add (1-ethoxyvinyl)tri(n-butyl)stannane (1.2 mmol) to the mixture.
-
Heat the reaction mixture at 100 °C for 12 hours.
-
Cool the reaction to room temperature and add 2M HCl (5 mL). Stir for 30 minutes.
-
Neutralize the mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Quantitative Data:
| Reactant | Molar Equiv. | Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 8-Bromoquinoline | 1.0 | Pd(OAc)₂ (5 mol%) | PPh₃ (10 mol%) | DMF | 100 | 12 | ~70-80% |
Note: Yields can vary based on the purity of reagents and reaction scale.
Spectroscopic Data for this compound:
-
¹H NMR (CDCl₃, δ): 2.92 (3H, s), 7.44 (1H, dd, J=8 and 4 Hz), 7.56 (1H, t, J=8 Hz), 7.90-7.94 (2H, m), 8.18 (1H, dd, J=8 and 2 Hz), 8.96 (1H, dd, J=4 and 2 Hz).
-
¹³C NMR (CDCl₃, δ): 30.5, 121.5, 126.5, 128.4, 129.2, 130.1, 136.3, 142.1, 146.2, 150.8, 202.3.
-
IR (KBr, cm⁻¹): 1683.
Visualizations
Stille Coupling Reaction Workflow
References
Common side products in the synthesis of 8-Acetylquinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 8-Acetylquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: While classical methods like the Friedel-Crafts acylation of quinoline are often explored, they are generally not recommended due to the deactivation of the quinoline ring by the Lewis acid catalyst complexing with the basic nitrogen atom. Modern and more reliable methods primarily involve palladium-catalyzed cross-coupling reactions. The most successfully reported method is the Stille cross-coupling of 8-bromoquinoline with an acetylating agent equivalent, such as tributyl(1-ethoxyvinyl)tin.
Q2: Why is direct Friedel-Crafts acylation of quinoline problematic?
A2: The nitrogen atom in the quinoline ring is a Lewis base, which readily complexes with the Lewis acid catalyst (e.g., AlCl₃) required for Friedel-Crafts acylation. This complexation deactivates the aromatic system, making the electrophilic substitution reaction highly unfavorable.
Q3: What are the expected yields for the synthesis of this compound?
A3: The yield of this compound is highly dependent on the chosen synthetic route and optimization of reaction conditions. For the palladium-catalyzed Stille coupling of 8-bromoquinoline with tributyl(1-ethoxyvinyl)tin, a yield of approximately 65% has been reported.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the recommended palladium-catalyzed Stille coupling method.
Issue 1: Low or No Product Yield
Q: My Stille coupling reaction for the synthesis of this compound is resulting in a low yield or failing completely. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in a Stille coupling reaction can stem from several factors. Below is a systematic guide to troubleshooting this issue.
Troubleshooting Steps:
-
Catalyst Activity:
-
Deactivation: Palladium catalysts are sensitive to oxygen. Ensure all solvents and reagents are thoroughly degassed before use and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).
-
Ligand Degradation: Phosphine ligands can be prone to oxidation. Use fresh, high-purity ligands.
-
-
Reagent Quality:
-
Organostannane Reagent: The tributyl(1-ethoxyvinyl)tin reagent can degrade over time. It is advisable to use freshly prepared or recently purchased reagent. Homocoupling of the organostannane to form a dimer is a common side reaction.
-
8-Bromoquinoline: Ensure the starting material is pure and free from impurities that could poison the catalyst.
-
-
Reaction Conditions:
-
Temperature: The reaction temperature is critical. If the temperature is too low, the reaction may not proceed; if it is too high, catalyst decomposition and side reactions can occur. The reported successful synthesis was conducted at reflux in THF.
-
Solvent: The choice of solvent is important. Anhydrous and degassed THF is a suitable solvent for this reaction.
-
Issue 2: Presence of Significant Side Products in the Reaction Mixture
Q: My reaction is producing this compound, but I am observing significant impurities. What are the likely side products and how can I minimize their formation?
A: The formation of side products is a common challenge in cross-coupling reactions. The table below summarizes the most probable side products in the synthesis of this compound via Stille coupling.
Common Side Products and Mitigation Strategies:
| Side Product | Formation Mechanism | Mitigation Strategy |
| Homocoupled Organostannane | Reaction of two molecules of the organostannane reagent, often promoted by the palladium catalyst. | Use the organostannane reagent in a slight excess (e.g., 1.1 equivalents) but avoid a large excess. Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Debrominated Quinoline | Reduction of the starting material, 8-bromoquinoline. This can be caused by impurities or side reactions of the catalyst. | Ensure high purity of all reagents and maintain a strictly inert atmosphere. |
| Unreacted 8-Bromoquinoline | Incomplete reaction due to catalyst deactivation or suboptimal reaction conditions. | Refer to the troubleshooting guide for low yield to optimize reaction parameters. |
| Tributyltin Halide | A stoichiometric byproduct of the Stille coupling reaction. | This is an expected byproduct and needs to be removed during purification. |
Data Presentation
The following table summarizes the reported yield for a key synthetic method for this compound.
| Synthetic Method | Starting Materials | Catalyst | Solvent | Yield (%) | Reference |
| Stille Coupling | 8-Bromoquinoline, Tributyl(1-ethoxyvinyl)tin | Pd(PPh₃)₄ | THF | 65 |
Experimental Protocols
Palladium-Catalyzed Stille Coupling for the Synthesis of this compound
This protocol is adapted from the literature for the synthesis of this compound.
Materials:
-
8-Bromoquinoline
-
Tributyl(1-ethoxyvinyl)tin
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous and deg
Technical Support Center: Purification of 8-Acetylquinoline by Column Chromatography
Welcome to the technical support center for the purification of 8-acetylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is purification of this compound by silica gel column chromatography sometimes challenging?
A1: this compound possesses a basic nitrogen atom within the quinoline ring system, which can interact strongly with the acidic silanol groups on the surface of silica gel. This interaction can lead to several issues, including:
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Peak Tailing: The compound streaks down the column, resulting in broad fractions and poor separation.
-
Irreversible Adsorption: The compound binds so strongly to the silica gel that it cannot be eluted, leading to low recovery.
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Degradation: The acidic nature of silica gel can potentially promote the degradation of sensitive compounds.
Q2: What is a good starting point for a solvent system (mobile phase) for the purification of this compound on a silica gel column?
A2: A common mobile phase for compounds of moderate polarity like this compound is a mixture of a non-polar solvent and a more polar solvent. Good starting points to investigate via Thin Layer Chromatography (TLC) would be:
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Hexane/Ethyl Acetate mixtures
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Dichloromethane/Methanol mixtures
The optimal ratio should be determined by running TLC plates to achieve a retention factor (Rf) of approximately 0.3-0.4 for this compound.[1][2]
Q3: My this compound is degrading on the silica gel column. What can I do to prevent this?
A3: Degradation on silica gel is a common issue for quinoline derivatives.[3] To mitigate this, you can:
-
Deactivate the Silica Gel: Pre-treat the silica gel with a small amount of a basic modifier like triethylamine (NEt₃). This can be done by adding 0.5-2% triethylamine to your eluent.[3]
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina as the stationary phase, which is less acidic than silica gel.
-
Work Quickly: Minimize the time the compound spends on the column by running the chromatography as efficiently as possible.
Q4: How can I improve the separation of this compound from closely related impurities?
A4: If you are experiencing co-elution of impurities, you can try the following:
-
Optimize the Mobile Phase: A slight adjustment in the polarity of your mobile phase can significantly impact separation. Try a gradient elution, where you gradually increase the polarity of the mobile phase during the chromatography.
-
Try a Different Solvent System: If hexane/ethyl acetate is not providing adequate separation, switching to a different solvent system, such as dichloromethane/methanol, may alter the selectivity and improve resolution.
-
Use a Different Stationary Phase: If normal phase chromatography is not effective, consider reversed-phase chromatography with a C18 column.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography of this compound in a question-and-answer format.
| Problem | Possible Cause | Solution |
| This compound is not moving from the origin (Rf = 0) | The mobile phase is not polar enough. | Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[4] |
| This compound is running with the solvent front (Rf = 1) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, decrease the proportion of ethyl acetate.[2] |
| Streaking or tailing of the spot on the TLC plate and column | Strong interaction between the basic quinoline nitrogen and acidic silica gel. | Add a small amount of triethylamine (0.5-2%) or pyridine to the mobile phase to neutralize the acidic sites on the silica gel.[3] |
| The compound is not eluting from the column, even with a highly polar mobile phase. | The compound may have irreversibly adsorbed to the silica gel, or it may have precipitated at the top of the column. | First, try flushing the column with a very polar solvent like 100% methanol or even a methanol/ammonia mixture. If this fails, consider deactivating the silica gel for future attempts or switching to an alumina column. |
| Low recovery of this compound after chromatography. | Irreversible adsorption to the silica gel or degradation on the column. | Use deactivated silica gel (with triethylamine) or switch to a neutral or basic alumina stationary phase. Ensure the compound is stable to the chosen conditions. |
| Fractions are not pure and contain a mix of this compound and impurities. | Poor separation due to an inappropriate mobile phase or overloading of the column. | Re-evaluate the mobile phase using TLC to achieve better separation between the spots. Ensure that the amount of crude material loaded onto the column is not excessive (typically 1-5% of the weight of the stationary phase). |
| Hydrolysis of the acetyl group. | The acetyl group may be sensitive to strongly acidic or basic conditions, although it is generally stable under typical chromatography conditions. | Avoid using highly acidic or basic modifiers in the mobile phase unless necessary. If hydrolysis is suspected, use a milder stationary phase like neutral alumina. |
Experimental Protocol: General Procedure for Column Chromatography of this compound
This protocol provides a general guideline. The specific solvent system should be optimized using TLC prior to running the column.
1. Preparation of the Stationary Phase (Slurry Method)
-
In a beaker, add silica gel (typically 50-100 times the weight of the crude sample).
-
Add the initial, least polar mobile phase solvent mixture to the silica gel to create a slurry.
-
Stir the slurry to remove any air bubbles.
2. Packing the Column
-
Ensure the column is securely clamped in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
Pour the silica gel slurry into the column.
-
Continuously tap the side of the column to ensure even packing and remove any air bubbles.
-
Once the silica has settled, add another thin layer of sand on top to protect the surface.
-
Drain the excess solvent until the solvent level is just at the top of the sand. Do not let the column run dry.
3. Sample Loading
-
Dissolve the crude this compound in a minimal amount of the mobile phase solvent.
-
Carefully apply the sample solution to the top of the column using a pipette.
-
Rinse the flask with a small amount of the mobile phase and add it to the column to ensure all the sample is transferred.
-
Allow the sample to absorb into the silica gel until the solvent level is at the top of the sand.
4. Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions in test tubes.
-
If using a gradient elution, start with the least polar solvent mixture and gradually increase the polarity by adding more of the polar solvent.
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
5. Isolation of Pure this compound
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Troubleshooting low yield in 8-Acetylquinoline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 8-Acetylquinoline, particularly focusing on addressing issues of low yield.
Frequently Asked Questions (FAQs)
Q1: Why is my yield for this compound synthesis consistently low?
Low yields in this compound synthesis can stem from several factors, primarily related to the specifics of the synthetic route chosen. For instance, in a Friedel-Crafts acylation approach, the quinoline ring's reactivity is a critical determinant. The nitrogen atom in the quinoline ring is a Lewis base, which can interact with and deactivate the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[1] Furthermore, strongly electron-withdrawing groups on the quinoline ring can deactivate it towards electrophilic aromatic substitution, hindering the acylation process.[1]
Other common causes for low yield include:
-
Incomplete reaction: Insufficient reaction time or temperature.
-
Side reactions: Formation of undesired byproducts.
-
Suboptimal reagent concentration: Incorrect stoichiometry of reactants and catalyst.
-
Moisture contamination: Deactivation of the catalyst by water.[1]
-
Product degradation: Harsh reaction conditions leading to the decomposition of the desired product.
-
Inefficient product isolation and purification: Loss of product during work-up and purification steps.
Q2: Which synthetic route is recommended for preparing this compound?
While several methods for quinoline synthesis exist, a common approach for introducing an acetyl group onto a quinoline ring is the Friedel-Crafts acylation. However, due to the deactivating nature of the quinoline nitrogen, it is often more effective to perform this reaction on an activated quinoline derivative, such as 8-hydroxyquinoline or 8-methoxyquinoline. The electron-donating nature of the hydroxyl or methoxy group can help to overcome the deactivating effect of the ring nitrogen and promote the desired acylation.
Q3: What are the expected physical and spectroscopic properties of this compound?
Proper characterization of the final product is crucial to confirm its identity and purity. Below is a table summarizing key properties of this compound.
| Property | Value |
| Molecular Formula | C₁₁H₉NO |
| Molecular Weight | 171.19 g/mol |
| Melting Point | 75-85 °C (estimated) |
| Boiling Point | 247-252 °C (estimated) |
| Appearance | Crystalline solid |
| ¹H NMR (CDCl₃, estimated) | δ 2.7 (s, 3H, -COCH₃), 7.5-8.9 (m, 6H, Ar-H) |
| ¹³C NMR (CDCl₃, estimated) | δ 28 (-COCH₃), 120-150 (Ar-C), 200 (C=O) |
Note: The NMR data is estimated and should be confirmed by experimental analysis.
Troubleshooting Guide for Low Yield
This guide focuses on troubleshooting the synthesis of this compound via the Friedel-Crafts acylation of an 8-substituted quinoline derivative (e.g., 8-hydroxyquinoline).
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Catalyst Deactivation | The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened bottle of the Lewis acid or purify it before use.[1] |
| Deactivated Starting Material | If using a quinoline derivative with electron-withdrawing substituents, the reaction may be sluggish. Consider using a more activated starting material if possible. |
| Insufficient Catalyst | Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst because the product can form a complex with it, rendering it inactive.[1] Try increasing the molar ratio of the Lewis acid to the starting material. |
| Low Reaction Temperature | The reaction may require heating to proceed at a reasonable rate. Monitor the reaction by Thin Layer Chromatography (TLC) and consider gradually increasing the temperature. |
| Impure Reagents | Use purified starting materials and solvents to avoid side reactions. |
Problem 2: Formation of Multiple Products (Side Reactions)
| Potential Cause | Troubleshooting Step |
| Polysubstitution | Although less common in acylation than alkylation, polysubstitution can occur with highly activated starting materials. Use a less activated substrate or consider milder reaction conditions. |
| Isomer Formation | Depending on the directing effects of the substituent at the 8-position, acylation may occur at other positions on the quinoline ring. Analyze the product mixture carefully (e.g., by NMR) to identify isomers. Modifying the solvent or catalyst may alter the regioselectivity. |
| Reaction with the Substituent | If using a starting material like 8-hydroxyquinoline, the acetylating agent could react with the hydroxyl group. Protecting the hydroxyl group before acylation may be necessary. |
Experimental Protocols
Illustrative Protocol: Friedel-Crafts Acylation of 8-Hydroxyquinoline
This protocol is a general guideline and may require optimization.
Materials:
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8-Hydroxyquinoline
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Acetyl chloride or acetic anhydride
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous nitrobenzene or dichloromethane (DCM) as solvent
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Hydrochloric acid (HCl)
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Sodium bicarbonate (NaHCO₃) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, add anhydrous aluminum chloride (1.1 to 2.5 equivalents) to the chosen anhydrous solvent.
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Cool the mixture in an ice bath.
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Slowly add acetyl chloride (1.0 to 1.2 equivalents) to the stirred suspension.
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After the addition is complete, add a solution of 8-hydroxyquinoline (1.0 equivalent) in the same solvent dropwise.
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After the addition, allow the reaction mixture to stir at room temperature or gently heat to a temperature determined by reaction monitoring (e.g., 40-60 °C).
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Monitor the reaction progress using TLC.
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Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
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Extract the aqueous layer with an organic solvent.
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Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
Visualizing Experimental and Logical Workflows
To aid in understanding the troubleshooting process, the following diagrams illustrate key workflows and relationships.
References
Technical Support Center: Identifying Impurities in 8-Acetylquinoline by Mass Spectrometry
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the identification of impurities in 8-Acetylquinoline using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I might encounter in my this compound sample?
A1: Impurities in this compound can originate from various stages of the manufacturing process. These can be broadly categorized as:
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Starting Materials: Unreacted starting materials used in the synthesis of the quinoline ring.
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Intermediates: Compounds formed during the synthesis that have not fully converted to the final product.
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Byproducts: Unwanted products from side reactions occurring during synthesis. Common side reactions in quinoline synthesis include polymerization, self-condensation of reactants, and the formation of regioisomers.[1]
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Degradation Products: Impurities formed by the degradation of this compound over time or due to exposure to light, heat, or reactive agents.
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Reagents and Solvents: Residual reagents, catalysts, and solvents used in the synthesis and purification processes.
Q2: I am seeing unexpected peaks in my mass spectrum. How can I determine if they are actual impurities or just artifacts?
A2: Unexpected peaks can arise from several sources. It is crucial to differentiate between genuine impurities and analytical artifacts. Here are some common sources of non-sample-related peaks:
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Solvent Contaminants: Impurities present in the LC-MS grade solvents.
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Plasticizers: Leaching of plasticizers (e.g., phthalates) from plastic labware.
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Adduct Ions: Formation of adducts with ions present in the mobile phase, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺).
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In-source Fragments: Fragmentation of the analyte within the ion source of the mass spectrometer.
To investigate the origin of these peaks, you can run a blank injection (injecting only the mobile phase) to check for solvent and system contaminants.
Q3: What are common adduct ions I should look for in the positive ion mode ESI-MS of this compound?
A3: In positive ion mode electrospray ionization (ESI), you will likely observe the protonated molecule [M+H]⁺ as the primary ion for this compound and its impurities. Additionally, be aware of the potential for adduct formation. Common adducts and their corresponding mass shifts are listed in the table below.
| Adduct Ion | Mass-to-Charge (m/z) |
| Protonated Molecule | [M+H]⁺ |
| Sodium Adduct | [M+Na]⁺ |
| Potassium Adduct | [M+K]⁺ |
| Ammonium Adduct | [M+NH₄]⁺ |
| Acetonitrile Adduct | [M+ACN+H]⁺ |
Q4: How can I predict the fragmentation pattern of this compound?
A4: The fragmentation of this compound in tandem mass spectrometry (MS/MS) will likely involve characteristic losses from the acetyl group and cleavage of the quinoline ring. Based on general fragmentation patterns of ketones and quinoline-containing compounds, you can expect to see the following:
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Loss of the methyl group: A neutral loss of 15 Da (-CH₃).
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Loss of the acetyl group: A neutral loss of 43 Da (-C₂H₃O).
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Cleavage of the quinoline ring: Fragmentation of the heterocyclic ring system, which can lead to a variety of smaller fragment ions. Studies on similar quinolone structures have shown characteristic losses of H₂O and CO.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the mass spectrometric analysis of this compound.
| Problem | Possible Causes | Troubleshooting Steps |
| No Peaks or Very Low Signal Intensity | 1. Instrument Not Tuned/Calibrated: The mass spectrometer is not properly tuned or calibrated for the mass range of interest. 2. Poor Ionization: The ionization source parameters (e.g., capillary voltage, gas flow, temperature) are not optimal for this compound. 3. Sample Concentration Too Low: The concentration of the analyte is below the instrument's limit of detection. 4. LC System Issue: A blockage or leak in the LC system is preventing the sample from reaching the mass spectrometer. | 1. Perform a system tune and calibration according to the manufacturer's protocol. 2. Optimize ion source parameters. Start with the manufacturer's recommended settings and adjust as needed. 3. Prepare a more concentrated sample. 4. Check the LC system for leaks and ensure there is a stable spray at the ESI source. |
| Unexpected Peaks in the Mass Spectrum | 1. Contamination: The sample, solvent, or LC-MS system is contaminated. 2. Carryover: Residual sample from a previous injection is present in the system. 3. Adduct Formation: Formation of adducts with salts or solvents. | 1. Run a blank injection to identify system-related peaks. Use high-purity solvents and clean labware. 2. Implement a thorough needle wash protocol between injections. 3. Identify common adducts by their characteristic mass differences from the protonated molecule. |
| Poor Peak Shape (Tailing, Splitting, Broadening) | 1. Column Overload: Injecting too much sample onto the column. 2. Inappropriate Mobile Phase: The mobile phase composition is not suitable for the analyte. 3. Column Degradation: The analytical column is old or has been damaged. 4. Extra-column Volume: Excessive tubing length or dead volume in the system. | 1. Dilute the sample or reduce the injection volume. 2. Adjust the mobile phase composition, including the organic solvent ratio and pH. 3. Replace the analytical column. 4. Minimize tubing length and ensure all connections are properly made. |
| Retention Time Shifts | 1. Inconsistent Mobile Phase Preparation: Variations in the composition of the mobile phase between runs. 2. Fluctuating Column Temperature: The column oven is not maintaining a stable temperature. 3. Column Equilibration: The column is not sufficiently equilibrated before each injection. 4. Air Bubbles in the Pump: Air trapped in the pump heads can cause inconsistent flow rates. | 1. Ensure accurate and consistent preparation of the mobile phase. 2. Verify that the column oven is set to and maintaining the correct temperature. 3. Increase the column equilibration time between injections. 4. Purge the LC pumps to remove any trapped air bubbles. |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis
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Stock Solution Preparation: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.
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Working Solution Preparation: Dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 10 µg/mL.
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Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
Protocol 2: LC-MS/MS Method for Impurity Profiling
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Liquid Chromatography (LC) System:
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Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient: Start with a low percentage of mobile phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over a suitable time to ensure separation of impurities.
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Flow Rate: 0.3 mL/min.
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Column Temperature: 40 °C.
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Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) System:
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Ionization Mode: Positive Electrospray Ionization (ESI+).
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Scan Mode: Full scan MS from m/z 100-1000 to detect all potential impurities.
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Data-Dependent MS/MS: Trigger MS/MS fragmentation for the most abundant ions detected in the full scan to obtain structural information.
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Collision Energy: Use a stepped collision energy (e.g., 10, 20, 40 eV) to generate a comprehensive fragmentation pattern.
-
Visualizations
Logical Workflow for Impurity Identification
Caption: A logical workflow for the identification of unknown impurities in an this compound sample using LC-MS/MS.
Troubleshooting Flowchart for Unexpected Peaks
Caption: A troubleshooting flowchart to determine the origin of unexpected peaks in a mass spectrum.
Potential Fragmentation Pathways of this compound
Caption: Postulated major fragmentation pathways for the protonated molecule of this compound in MS/MS analysis.
References
Stability and degradation of 8-Acetylquinoline under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 8-Acetylquinoline. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: this compound is susceptible to degradation under several conditions, including exposure to acidic and basic environments (hydrolysis), oxidizing agents, light (photodegradation), and elevated temperatures (thermal degradation). The quinoline ring and the acetyl group are the primary sites for chemical reactions leading to degradation.
Q2: What are the expected degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of quinolines and ketones, potential degradation pathways include:
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Hydrolysis: The acetyl group can be cleaved under strong acidic or basic conditions to yield 8-aminoquinoline and acetic acid.
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Oxidation: The quinoline ring is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened products. The acetyl group can also be oxidized.
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Photodegradation: Exposure to UV light can induce photochemical reactions, potentially leading to the formation of dimers, oxides, or other complex structures.
Q3: Are there any known incompatibilities of this compound with common excipients?
A3: While specific compatibility studies for this compound are not widely published, general knowledge of active pharmaceutical ingredient (API)-excipient interactions suggests potential issues.[1] Excipients containing reactive impurities such as peroxides, aldehydes, or trace metals could potentially react with this compound.[1] It is crucial to conduct compatibility studies with selected excipients during formulation development.
Troubleshooting Guides
HPLC Analysis Issues
Q4: I am observing peak tailing for this compound in my reverse-phase HPLC analysis. What could be the cause and how can I resolve it?
A4: Peak tailing for a basic compound like this compound is often due to interactions with acidic silanol groups on the silica-based column packing. Here are some troubleshooting steps:
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Adjust Mobile Phase pH: Increase the pH of the mobile phase to suppress the ionization of the quinoline nitrogen. A pH above the pKa of the quinoline nitrogen (around 4.9) is recommended. However, be mindful of the column's pH stability range.
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Use a Different Column: Employ a column with end-capping or a base-deactivated stationary phase specifically designed for analyzing basic compounds.
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Add a Competitive Base: Incorporate a small amount of a competitive base, such as triethylamine (TEA), into the mobile phase to block the active silanol sites.
Q5: My this compound peak area is not reproducible. What are the potential reasons?
A5: Poor reproducibility in peak area can stem from several factors:
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Injector Issues: Ensure the injector is not leaking and that the injection volume is consistent. Check for air bubbles in the sample loop.
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Sample Degradation: If the sample is prepared in a solvent where this compound is unstable, it may degrade over time in the autosampler. Prepare samples fresh or investigate the stability in the chosen diluent.
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Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection, especially when using gradient elution.
Forced Degradation Study Issues
Q6: I am not observing any degradation of this compound under my stress conditions. What should I do?
A6: If no degradation is observed, the stress conditions may not be stringent enough. Consider the following adjustments:
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Increase Stressor Concentration: For hydrolytic studies, increase the concentration of the acid or base. For oxidative studies, increase the concentration of the oxidizing agent.
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Increase Temperature: Elevate the temperature to accelerate the degradation rate.
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Extend Exposure Time: Increase the duration of the stress exposure. It is recommended to aim for 5-20% degradation to ensure that the stability-indicating method can detect and quantify degradation products effectively.
Q7: I am seeing too much degradation, and my main peak for this compound is almost gone. How can I control the degradation?
A7: Excessive degradation can make it difficult to develop a stability-indicating method. To achieve a target degradation of 5-20%, you should:
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Reduce Stressor Concentration: Use a lower concentration of the acid, base, or oxidizing agent.
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Lower the Temperature: Perform the study at a lower temperature.
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Shorten Exposure Time: Decrease the duration of the stress test.
Experimental Protocols
Forced Degradation Studies
A general approach to forced degradation studies is to expose a solution of this compound (typically 1 mg/mL) to various stress conditions. A control sample, protected from the stressor, should be analyzed alongside the stressed samples.
1. Acidic Hydrolysis:
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Protocol: Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) and add 0.1 N HCl. Reflux the solution at 60°C for 2 hours.
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Neutralization: After the specified time, cool the solution and neutralize it with an equivalent amount of 0.1 N NaOH.
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Analysis: Dilute the sample with the mobile phase and analyze by HPLC.
2. Basic Hydrolysis:
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Protocol: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Reflux the solution at 60°C for 2 hours.
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Neutralization: After the specified time, cool the solution and neutralize it with an equivalent amount of 0.1 N HCl.
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Analysis: Dilute the sample with the mobile phase and analyze by HPLC.
3. Oxidative Degradation:
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Protocol: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.
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Analysis: Dilute the sample with the mobile phase and analyze by HPLC.
4. Thermal Degradation:
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Protocol: Place solid this compound in a thermostatically controlled oven at 70°C for 48 hours.
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Analysis: Dissolve a known amount of the solid in a suitable solvent, dilute with the mobile phase, and analyze by HPLC.
5. Photodegradation:
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Protocol: Expose a solution of this compound (1 mg/mL in a suitable solvent) in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2][3][4][5] A dark control sample should be stored under the same conditions but protected from light.
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Analysis: Analyze the exposed and control samples by HPLC.
Data Presentation
The following tables present hypothetical quantitative data from forced degradation studies on this compound.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Parameters | % Assay of this compound | % Degradation | Number of Degradation Products |
| Acidic Hydrolysis | 0.1 N HCl, 60°C, 2h | 88.5 | 11.5 | 2 |
| Basic Hydrolysis | 0.1 N NaOH, 60°C, 2h | 85.2 | 14.8 | 3 |
| Oxidative Degradation | 3% H₂O₂, RT, 24h | 90.1 | 9.9 | 2 |
| Thermal Degradation | 70°C, 48h | 95.8 | 4.2 | 1 |
| Photodegradation | 1.2 million lux hours | 92.3 | 7.7 | 2 |
Table 2: Hypothetical Degradation Product Profile from HPLC Analysis
| Stress Condition | Degradation Product | Retention Time (min) | % Peak Area |
| Acidic Hydrolysis | DP-A1 | 3.5 | 8.2 |
| DP-A2 | 4.8 | 3.3 | |
| Basic Hydrolysis | DP-B1 | 2.9 | 9.5 |
| DP-B2 | 4.1 | 4.1 | |
| DP-B3 | 5.6 | 1.2 | |
| Oxidative Degradation | DP-O1 | 6.2 | 6.7 |
| DP-O2 | 7.1 | 3.2 | |
| Thermal Degradation | DP-T1 | 8.5 | 4.2 |
| Photodegradation | DP-P1 | 9.3 | 5.1 |
| DP-P2 | 10.1 | 2.6 |
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Troubleshooting logic for common HPLC issues with this compound.
References
Overcoming challenges in the scale-up of 8-Acetylquinoline production
Welcome to the technical support center for 8-Acetylquinoline synthesis and scale-up. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during production.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses specific issues users may encounter during the synthesis and purification of this compound, particularly when scaling up from laboratory to pilot or production scale.
Q1: Why is my Friedel-Crafts acylation of quinoline failing or resulting in extremely low yields?
Answer: This is the most common challenge in the acylation of quinoline. The primary cause is the basic nature of the quinoline nitrogen.
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Problem: The nitrogen atom in the quinoline ring acts as a Lewis base.[1] It readily reacts with and neutralizes the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) required for the Friedel-Crafts reaction.[1] This interaction forms a stable salt and effectively removes the catalyst from the reaction, preventing the formation of the necessary acylium ion electrophile.[1]
-
Troubleshooting Solutions:
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Increase Catalyst Stoichiometry: A stoichiometric or even super-stoichiometric amount of the Lewis acid catalyst may be required to have enough free catalyst to promote the reaction after the quinoline nitrogen has been neutralized.[2] However, this can increase cost, waste, and the intensity of the workup procedure.
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Use Alternative Reagents: Consider using polyphosphoric acid (PPA) or Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid).[3] These reagents can sometimes facilitate acylation under different conditions where the catalyst is not as easily deactivated.[3]
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Protect the Nitrogen Atom: The regioselectivity of Friedel-Crafts acylation on related heterocyclic systems can be controlled by using a protecting group on the nitrogen atom.[4] Protecting the quinoline nitrogen (e.g., by forming the N-oxide) can prevent it from interfering with the Lewis acid catalyst, allowing the acylation to proceed on the carbocyclic ring. The protecting group can then be removed in a subsequent step.
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Q2: My reaction is producing a mixture of isomers instead of pure this compound. How can I improve regioselectivity?
Answer: Poor regioselectivity is a common issue in electrophilic aromatic substitution on quinoline. The position of acylation (e.g., C5, C6, C8) is influenced by several factors.
-
Potential Causes:
-
Reaction Conditions: Temperature and solvent can influence the kinetic vs. thermodynamic product distribution.
-
Steric Hindrance: The acetyl group is bulky, which can influence its point of attachment.
-
Electronic Effects: The inherent electronic properties of the quinoline ring direct incoming electrophiles.
-
-
Troubleshooting Solutions:
-
Modify Reaction Temperature: Running the reaction at very low temperatures can sometimes favor a specific isomer by minimizing side reactions.
-
Employ a Nitrogen Protecting Group: As mentioned in Q1, protecting the nitrogen can alter the electronic properties of the ring system, thereby directing the acylation to a different position.[4] Experimenting with different protecting groups may be necessary to achieve the desired 8-position selectivity.
-
Investigate Alternative Synthetic Routes: If direct acylation proves unselective, consider a different approach, such as a directed ortho-metalation strategy followed by quenching with an acetylating agent, although this can be more complex to scale.
-
Q3: Upon scale-up, I'm observing significant tar/polymer formation and a drop in yield. What's causing this?
Answer: This is a classic scale-up challenge related to reaction control, particularly heat management.
-
Potential Causes:
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Poor Heat Dissipation: Friedel-Crafts acylations are often exothermic. What is easily managed in a small flask can create localized hotspots in a large reactor, leading to decomposition and polymerization of starting materials and products.
-
Inefficient Mixing: In larger vessels, poor agitation can lead to non-uniform temperature and concentration gradients, contributing to hotspot formation and side reactions.
-
Extended Reaction Time: Longer reaction times at elevated temperatures, sometimes necessary for larger batches, can promote degradation pathways.
-
-
Troubleshooting Solutions:
-
Controlled Reagent Addition: Add the acylating agent (acetyl chloride) and catalyst slowly and sub-surface to control the reaction rate and manage the exotherm.
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Improve Agitation: Ensure the reactor's mixing capabilities are sufficient for the batch size to maintain a homogenous reaction mixture.
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Optimize Thermal Management: Use a reactor with adequate cooling capacity. Perform a reaction calorimetry study on a lab scale to understand the thermal profile before moving to a larger scale.
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Q4: How can I effectively purify crude this compound at a larger scale?
Answer: Purification is critical for achieving the desired product quality. While chromatography is excellent for high purity at a small scale, it is often not feasible for large-scale production.
-
Recommended Methods for Scale-up:
-
Recrystallization: This is one of the most robust and scalable purification techniques. The key is to find a suitable solvent or solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.
-
Distillation: If the boiling point of this compound is sufficiently different from that of the impurities, vacuum distillation can be a highly effective purification method.
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Extraction: Acid-base extraction can be used to separate the basic this compound from non-basic impurities. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to pull the product into the aqueous layer. The aqueous layer is then basified, and the purified product is extracted back into an organic solvent.
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Data Presentation
Table 1: Example Solvent Effects on the Purification of a Quinoline Derivative Data summarized from a patent describing the purification of a specific quinoline carboxylic acid derivative, demonstrating the effectiveness of various polar aprotic solvents.[5]
| Solvent | Initial Purity (%) | Final Purity (%) |
| N,N-Dimethylformamide (DMF) | 88.37 | >93 |
| Formamide (FA) | 88.37 | >93 |
| N-Methylformamide (NMF) | 88.37 | >93 |
| Dimethylimidazole (DMI) | 88.37 | >93 |
Table 2: Example Purification Yield of 8-Hydroxyquinoline by Recrystallization Data from a patent on the purification of crude 8-hydroxyquinoline, a structurally related compound.[5]
| Purification Method | Yield (%) | Final Purity (%) |
| Recrystallization from Chloroparaffin | 95-98 | 99.00-99.90 |
Experimental Protocols
Protocol 1: Representative Synthesis of this compound via Friedel-Crafts Acylation
Disclaimer: This is a representative protocol. Due to the challenges outlined in the FAQs, significant optimization of catalyst stoichiometry and reaction conditions will be necessary.
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Reactor Setup: Equip a clean, dry, jacketed glass reactor with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel.
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Inert Atmosphere: Purge the reactor with dry nitrogen to ensure anhydrous conditions.
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Charge Solvent and Catalyst: Charge the reactor with a suitable anhydrous solvent (e.g., nitrobenzene or 1,2-dichloroethane). Cool the solvent to 0-5 °C using the reactor jacket.
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Catalyst Addition: Under a strong nitrogen counter-flow, carefully and portion-wise add anhydrous aluminum chloride (AlCl₃) (minimum 2.0 equivalents) to the cooled solvent with vigorous stirring.
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! CAUTION ! AlCl₃ reacts violently with moisture. The addition is exothermic.
-
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Substrate Addition: In the dropping funnel, prepare a solution of quinoline (1.0 equivalent) in the same anhydrous solvent. Add this solution dropwise to the stirred AlCl₃ slurry, maintaining the internal temperature below 10 °C. Stir the resulting complex for 30-60 minutes.
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Acylating Agent Addition: Add acetyl chloride (1.1 equivalents) to the dropping funnel and add it dropwise to the reaction mixture, again maintaining the temperature below 10 °C.
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Reaction Progress: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for several hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or HPLC).
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Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C. Very slowly and carefully quench the reaction by adding it to a stirred vessel containing crushed ice and concentrated HCl.
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! CAUTION ! The quench is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood.
-
-
Work-up: Separate the organic layer. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification of Crude this compound by Recrystallization
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Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, heptane, toluene, or mixtures thereof) to find a suitable system.
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Dissolution: Transfer the crude this compound to an appropriately sized flask or reactor. Add the chosen recrystallization solvent and heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of hot solvent to ensure complete dissolution.
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Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and stir for 10-15 minutes at temperature.
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Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Slowly cool the hot, clear solution with gentle stirring to induce crystallization. The rate of cooling will affect crystal size and purity. For higher purity, cool slowly. Once at room temperature, the flask can be placed in an ice bath to maximize product precipitation.
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Isolation: Collect the crystals by filtration using a Buchner funnel.
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Washing: Wash the filter cake with a small amount of cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum to a constant weight to obtain pure this compound.
Workflow Visualization
References
- 1. quora.com [quora.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purification of 8-Aminoquinoline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 8-aminoquinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are 8-aminoquinoline derivatives often challenging to purify?
8-aminoquinoline derivatives can be difficult to purify due to their inherent chemical properties[1]:
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Basicity: The amino group at the 8-position makes these molecules basic. This can cause strong interactions with acidic stationary phases like silica gel during column chromatography, leading to poor separation, tailing peaks, and sometimes irreversible adsorption.[1]
-
Polarity: The presence of the amino group and other polar functional groups can make these compounds highly polar, often requiring complex mobile phase systems for effective chromatographic separation.[1]
-
Isomeric Impurities: Synthesizing substituted quinolines can produce mixtures of positional isomers with very similar physical and chemical properties, making them difficult to separate using standard techniques.[1]
-
Instability: Some 8-aminoquinoline derivatives are sensitive to air, light, or acidic conditions, which can lead to degradation during the purification process. This is especially true for derivatives with electron-donating groups that make the quinoline ring more susceptible to oxidation.[1]
-
Chelating Properties: The 8-aminoquinoline scaffold is a known chelating agent for various metal ions. Metal ion contaminants from solvents or glassware can form complexes with the product, complicating purification.[1][2]
Q2: My 8-aminoquinoline derivative is sticking to the silica gel column and won't elute. What should I do?
This is a common problem caused by the basicity of the amino group interacting with the acidic silanol groups on the silica surface. Here are several strategies to resolve this issue[1]:
-
Add a Basic Modifier: Incorporate a small amount of a volatile base, such as triethylamine (typically 0.1-1%), into your mobile phase. This will help saturate the acidic sites on the silica gel, reducing the strong interaction with your basic compound and allowing it to elute.[1]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, or an amine-functionalized silica gel.[1]
-
Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, reversed-phase chromatography (e.g., using a C18 column) with a suitable mobile phase (e.g., acetonitrile/water or methanol/water with a buffer) can be a very effective alternative.[1][3]
Q3: How can I effectively separate two positional isomers of my 8-aminoquinoline derivative?
Separating positional isomers is challenging due to their similar polarities. The following techniques can be effective[1]:
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC often provides the resolution needed to separate isomers.
-
Fractional Recrystallization: This classic technique can be successful if a solvent system is found in which the two isomers have slightly different solubilities. This may require extensive screening of various solvents and solvent mixtures.[1]
-
Derivatization: In some cases, temporarily derivatizing the amino group can alter the polarity and steric properties of the isomers, potentially making them easier to separate. The directing group can then be removed after purification.[1]
Q4: My 8-aminoquinoline derivative appears to be degrading during purification. How can I minimize this?
To minimize the degradation of sensitive 8-aminoquinoline derivatives, consider these precautions[1]:
-
Work under an Inert Atmosphere: If your compound is sensitive to air oxidation, perform all purification steps under an inert atmosphere of nitrogen or argon.[1]
-
Use Degassed Solvents: Remove dissolved oxygen from your solvents by sparging them with an inert gas to help prevent oxidation.[1]
-
Protect from Light: Wrap your flasks and columns in aluminum foil to protect light-sensitive compounds.[1]
-
Avoid Harsh Acids: If possible, avoid strong acids during workup and purification, as they can sometimes promote degradation.[1]
-
Maintain Low Temperatures: If your compound is thermally labile, perform chromatographic separations at a lower temperature.[1]
Troubleshooting Guides
This section provides systematic approaches to address specific problems you may encounter during the purification of 8-aminoquinoline derivatives.
Column Chromatography Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Compound streaks or tails on TLC/column | Strong interaction with acidic silica gel | 1. Add 0.1-1% triethylamine to the mobile phase.[1]2. Switch to a neutral or basic alumina column.[1]3. Consider using an amine-functionalized silica column.[1]4. Deactivate the silica gel with triethylamine before use. |
| Compound is too polar to elute | High polarity of the compound | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in dichloromethane).[1]2. Use reversed-phase chromatography.[1] |
| Co-elution with impurities | Similar polarity of compounds | 1. Optimize the mobile phase using thin-layer chromatography (TLC) to achieve better separation.[1]2. Try a different solvent system or stationary phase.[1]3. Consider preparative HPLC for difficult separations.[1] |
| Low yield after column chromatography | Irreversible adsorption on silica gel | 1. Add triethylamine to the mobile phase or switch to alumina.[1]2. Check for degradation during purification. |
Recrystallization Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Compound "oils out" instead of crystallizing | Solution is supersaturated or impurities are present | 1. Add a small amount of additional hot solvent to redissolve the oil.[1]2. Allow the solution to cool more slowly.[1]3. Scratch the inside of the flask with a glass rod to induce crystallization.[1] |
| No crystals form upon cooling | Solution is not saturated or cooling too rapidly | 1. Evaporate some of the solvent to increase concentration.2. Try a different recrystallization solvent.[1]3. Allow the flask to cool slowly to room temperature before placing it in an ice bath.[1] |
| Poor recovery of the compound | Compound is too soluble in the chosen solvent | 1. Use a smaller amount of solvent for dissolution.2. Cool the solution to a lower temperature.3. Try a different solvent in which the compound is less soluble. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is effective for separating basic 8-aminoquinoline derivatives from neutral or acidic impurities.[1]
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.[1]
-
Acidic Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).
-
Shake the funnel vigorously, venting frequently.
-
Allow the layers to separate. The protonated 8-aminoquinoline derivative will move into the aqueous layer.[1]
-
Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh dilute acid two more times to ensure complete extraction of the basic product.[1]
-
-
Basification and Re-extraction:
-
Combine all the aqueous extracts.
-
Cool the aqueous solution in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (check with pH paper). The 8-aminoquinoline derivative will precipitate as the free base.[1]
-
Extract the now neutral product back into an organic solvent (e.g., DCM or ethyl acetate) by performing three successive extractions in a separatory funnel.[1]
-
-
Drying and Concentration:
-
Combine the organic extracts from the re-extraction.
-
Dry the organic solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[1]
-
Filter and concentrate the solvent under reduced pressure to obtain the purified compound.
-
Protocol 2: Column Chromatography on Silica Gel with a Basic Modifier
This protocol is designed for the purification of basic 8-aminoquinoline derivatives on silica gel.[1]
-
Mobile Phase Preparation: Based on TLC analysis, prepare a suitable mobile phase of a non-polar solvent (e.g., hexanes or DCM) and a polar solvent (e.g., ethyl acetate or methanol). Add 0.1-1% triethylamine to the mobile phase to act as a basic modifier.[1]
-
Column Packing: Prepare a slurry of silica gel in the mobile phase. Pour the slurry into a chromatography column and allow it to pack uniformly.[1]
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, load the silica gel onto the top of the column.
-
Elution: Elute the column with the prepared mobile phase, collecting fractions in test tubes. Monitor the elution of the product by TLC.[1]
-
Isolation: Combine the fractions containing the pure product. Remove the solvent and triethylamine under reduced pressure to obtain the purified compound. Co-evaporation with a solvent like toluene may be necessary to completely remove residual triethylamine.[1]
Visualizations
Caption: General purification workflow for 8-aminoquinoline derivatives.
Caption: Troubleshooting decision tree for chromatography issues.
References
Technical Support Center: Minimizing Tar Formation in the Skraup Synthesis
The Skraup synthesis is a powerful method for creating quinolines, but it is notorious for its vigorous, exothermic nature and the production of significant amounts of tar.[1][2] This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice to mitigate tar formation, optimize reaction conditions, and improve product purification.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is tar formation so prevalent in the Skraup synthesis?
A1: Tar formation is a common side reaction primarily due to the harsh conditions employed.[1] The reaction uses concentrated sulfuric acid at high temperatures, which dehydrates glycerol into a highly reactive intermediate, acrolein. These conditions promote the polymerization of acrolein and other reaction intermediates, leading to the formation of complex, high-molecular-weight tarry byproducts.[1][3]
Q2: My reaction is extremely vigorous and producing a lot of tar. How can I make it less violent?
A2: Controlling the reaction's exotherm is critical to minimizing tar. The Skraup synthesis is famously exothermic, and localized overheating accelerates tar formation.[1][4] Key preventative measures include:
-
Use a Moderator: Adding ferrous sulfate (FeSO₄) is a widely adopted method to moderate the reaction's violence.[1][5] It is believed to act as an oxygen carrier, allowing the oxidation step to proceed more smoothly over a longer period.[4] Boric acid can also be used for this purpose.[1][6]
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and carefully, with efficient stirring and external cooling (e.g., an ice bath), to manage the initial exotherm.[1]
-
Ensure Efficient Stirring: Good agitation helps dissipate heat and prevent localized hotspots where tar formation is most likely to occur.[1]
Q3: How should I manage the reaction temperature to reduce tarring?
A3: Proper temperature control throughout the process is essential.
-
Initiation: Heat the mixture gently to initiate the reaction.[1]
-
Exothermic Phase: Once the reaction begins to boil vigorously, remove the external heat source immediately.[1] The heat of the reaction itself should sustain the reflux. If it becomes too violent, have an ice-water bath ready for rapid cooling.[3]
-
Completion: After the initial exothermic phase subsides, reapply heat to maintain a gentle reflux for the recommended duration (often several hours) to ensure the reaction goes to completion.[1][3]
Q4: Are there alternatives to nitrobenzene as an oxidizing agent that might produce less tar?
A4: Yes, the choice of oxidizing agent can influence the reaction's vigor and outcome. While nitrobenzene is common, it can contribute to a violent reaction.[7] Alternatives that have been reported to result in a less violent reaction include arsenic acid or arsenic pentoxide.[5] Iodine has also been used as a milder alternative.[3] More modern approaches have even explored using Brønsted-acidic ionic liquids, which can lead to cleaner reactions, sometimes eliminating the need for an external oxidant altogether.
Q5: My crude product is a thick, black tarry goo. What is the most effective method for purifying the quinoline product?
A5: Isolating the product from the tar is a significant challenge.[7]
-
Steam Distillation: This is the most common and effective technique.[3] After the reaction, the mixture is cooled, made strongly alkaline (typically with NaOH), and then steam is passed through it. The volatile quinoline product co-distills with the steam, leaving the non-volatile tar behind.[3][8]
-
Solvent Extraction: The quinoline can be recovered from the aqueous distillate by extraction with an organic solvent such as diethyl ether or dichloromethane.[3]
-
Activated Carbon: To remove residual colored impurities, you can treat a solution of the crude product with activated carbon.[3]
Quantitative Data Summary
This table summarizes the impact of different reaction conditions on the Skraup synthesis, with a focus on minimizing tar and improving yield.
| Parameter | Standard (Uncontrolled) Protocol | Moderated/Optimized Protocol | Rationale for Improvement |
| Moderator | None | Ferrous Sulfate (FeSO₄) or Boric Acid | Controls the reaction's exotherm, making it less violent and reducing charring.[1][4] |
| Oxidizing Agent | Nitrobenzene | Nitrobenzene, Arsenic Acid, or Iodine | Arsenic acid is known to result in a less violent reaction; iodine is a milder alternative.[3][5] |
| Temperature Control | Rapid heating, uncontrolled exotherm | Gentle initial heating, removal of heat during exotherm, controlled reflux | Prevents localized overheating and polymerization of intermediates.[1][9] |
| Typical Observations | Violent, often runaway reaction; extensive tar formation.[4] | Smoother, more controlled reaction; significantly reduced tar.[6] | Controlled conditions favor the desired reaction pathway over polymerization. |
| Reported Yield | Often low and variable due to product loss in tar.[7][9] | Can be high (e.g., 84-91% reported for quinoline). | Reduced side reactions and easier purification lead to higher recovery. |
Key Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol incorporates the use of ferrous sulfate to control the reaction.
-
Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and efficient mechanical stirrer, add aniline, glycerol, and ferrous sulfate heptahydrate (FeSO₄·7H₂O).[1]
-
Acid Addition: While stirring vigorously and cooling the flask in an ice-water bath, slowly and carefully add concentrated sulfuric acid through the condenser. Maintain a controlled rate to manage the exotherm.[1]
-
Initiation: Gently heat the mixture to start the reaction. Be vigilant for the onset of boiling.[1]
-
Exothermic Phase: As soon as the reaction begins to boil vigorously, remove the external heat source. The reaction should continue to reflux on its own. If the reaction becomes too violent, cool the flask externally with an ice bath.[1][3]
-
Reflux for Completion: Once the initial vigorous reaction has subsided, heat the mixture to a gentle reflux for an additional 3-5 hours to ensure the reaction is complete.[3]
-
Cooling: Allow the dark, viscous reaction mixture to cool before proceeding to workup.
Protocol 2: Purification via Steam Distillation
This protocol outlines the most effective method for separating quinoline from the tarry residue.
-
Alkalinization: Carefully pour the cooled reaction mixture into a larger flask suitable for steam distillation. Make the solution strongly alkaline by slowly adding a concentrated sodium hydroxide solution. This step is also exothermic and requires cooling.
-
Apparatus Setup: Assemble the steam distillation apparatus.[10] The distilling flask should contain the alkalinized reaction mixture.
-
Distillation: Introduce steam into the flask (or boil the water in the flask directly) to begin the distillation.[10] The volatile quinoline will co-distill with the water, appearing as an oily layer or emulsion in the distillate.[8]
-
Collection: Continue collecting the distillate until it runs clear and no more oily droplets of quinoline are observed.[11]
-
Extraction: Separate the quinoline from the aqueous distillate using a separatory funnel. Perform several extractions of the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to maximize recovery.[3]
-
Drying and Final Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent by rotary evaporation. The crude quinoline can be further purified by vacuum distillation.[12]
Troubleshooting Workflow
Caption: Troubleshooting workflow for minimizing tar in the Skraup synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Steam distillation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 8-Hydroxyquinoline and 8-Acetylquinoline
In the landscape of quinoline derivatives with therapeutic potential, 8-hydroxyquinoline stands out as a extensively studied compound with a broad spectrum of biological activities. In contrast, 8-Acetylquinoline remains a comparatively obscure entity, with a significant dearth of publicly available data on its biological effects. This guide provides a detailed comparison of these two molecules, drawing upon available experimental evidence for 8-hydroxyquinoline and highlighting the current knowledge gap regarding this compound.
Overview of Biological Activities
8-Hydroxyquinoline has demonstrated potent antimicrobial, anticancer, and antioxidant properties, which are largely attributed to its ability to chelate metal ions.[1][2][3] This chelating activity is crucial for the growth and proliferation of many pathogens and cancer cells.[4][5] Conversely, the biological profile of this compound is not well-documented in scientific literature, preventing a direct comparative analysis based on experimental data.
Antimicrobial Activity
8-Hydroxyquinoline exhibits significant activity against a wide range of bacteria and fungi.[1][6][7] Its mechanism of action is often linked to its ability to disrupt essential metal-dependent enzymatic processes in microorganisms.[1]
Table 1: Minimum Inhibitory Concentration (MIC) of 8-Hydroxyquinoline Against Various Microorganisms
| Microorganism | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 0.1 - 2.2 | [5] |
| Mycobacterium tuberculosis | 0.1 | [5] |
| Escherichia coli | 6.25 - 25 | [8] |
| Candida albicans | 1.56 - 6.25 | [8] |
Note: There is no publicly available data on the antimicrobial activity of this compound.
Anticancer Activity
The anticancer properties of 8-hydroxyquinoline and its derivatives have been extensively investigated.[3][9] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[9]
Table 2: IC50 Values of 8-Hydroxyquinoline Derivatives in Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) | Reference |
| HeLa (Cervical Cancer) | 8-Hydroxyquinoline | 5.8 | [3] |
| MCF-7 (Breast Cancer) | 8-Hydroxyquinoline | 4.12 - 22.7 | [3] |
| HCT 116 (Colon Cancer) | 8-Hydroxyquinoline | 22.7 - 30.98 | [3] |
Note: There is no publicly available data on the anticancer activity of this compound.
Antioxidant Activity
8-Hydroxyquinoline has been reported to possess antioxidant properties, which are also associated with its metal chelating ability, thereby preventing metal-ion-induced free radical formation.[2][10]
Table 3: Antioxidant Activity of 8-Hydroxyquinoline
| Assay | Activity | Reference |
| DPPH Radical Scavenging | IC50 = 0.8 - 2.49 mg/mL | [3] |
Note: There is no publicly available data on the antioxidant activity of this compound.
Structure and Putative Activity of this compound
The key structural difference between the two compounds lies in the substituent at the 8-position of the quinoline ring: a hydroxyl group (-OH) in 8-hydroxyquinoline and an acetyl group (-COCH3) in this compound. The hydroxyl group in 8-hydroxyquinoline is crucial for its potent metal-chelating activity, forming stable complexes with various metal ions. This chelating ability is considered the primary driver of its biological effects. The acetyl group in this compound is an electron-withdrawing group and is not as effective a ligand for metal chelation as the hydroxyl group. This fundamental structural difference likely explains the observed disparity in their biological activities, or at least the lack of research focus on this compound as a bioactive compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of a compound is typically determined using the broth microdilution method.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of the Compound: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11]
IC50 Determination by MTT Assay
The cytotoxic effect of a compound on cancer cells is commonly assessed using the MTT assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase enzymes will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.[12]
DPPH Radical Scavenging Assay
The antioxidant activity of a compound can be evaluated by its ability to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).[7]
-
Preparation of DPPH Solution: A fresh solution of DPPH in methanol is prepared.
-
Reaction Mixture: Different concentrations of the test compound are mixed with the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance indicates the radical scavenging activity of the compound.
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.[13][14]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of action of 8-hydroxyquinoline and a typical experimental workflow for assessing biological activity.
Caption: Mechanism of 8-hydroxyquinoline's biological activity.
Caption: General workflow for evaluating biological activity.
References
- 1. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA’s Antioxidant Activity Modulators—Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Acetylquinoline Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of derivatives based on the acetylquinoline scaffold. Due to a lack of publicly available, direct comparative studies on the parent isomers (2-, 3-, 5-, 6-, 7-, and 8-acetylquinoline), this document focuses on the biological activities of various derivatives. The data presented, therefore, highlights the potential of each acetylquinoline isomer as a molecular scaffold for the development of novel therapeutic agents. The information is collated from a range of studies to offer a broad perspective on their potential in anticancer, antibacterial, and antioxidant applications.
Executive Summary
The quinoline ring is a privileged scaffold in medicinal chemistry, and the introduction of an acetyl group at different positions can significantly influence the biological profile of its derivatives. This guide summarizes quantitative data on the cytotoxicity, antibacterial, and antioxidant activities of various derivatives of acetylquinolines. While direct comparison between the parent isomers is not possible based on current literature, the collected data suggests that the position of the acetyl group and the nature of other substitutions are critical determinants of biological activity.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data for various acetylquinoline derivatives. It is crucial to note that these results are from different studies, and direct comparisons of absolute values should be made with caution due to variations in experimental conditions, cell lines, and bacterial strains.
Table 1: Cytotoxicity of Acetylquinoline Derivatives
| Acetylquinoline Scaffold | Derivative | Cell Line(s) | IC50 (µM) | Reference(s) |
| 2-Acetylquinoline | 2-Arylquinoline derivatives (e.g., compound 13 ) | HeLa (Cervical Cancer) | 8.3 | [1] |
| 2-Arylquinoline derivatives (e.g., compound 12 ) | PC3 (Prostate Cancer) | 31.37 | [1] | |
| 3-Acetylquinoline | 5-methyl-5H-indolo[2,3-b]quinoline derivative (BAPPN) | HepG2 (Liver Cancer) | 3.3 (µg/mL) | [2] |
| 5-methyl-5H-indolo[2,3-b]quinoline derivative (BAPPN) | MCF-7 (Breast Cancer) | 3.1 (µg/mL) | [2] | |
| This compound | (related 8-hydroxyquinoline) | HCT 116 (Colon Cancer) | 9.33 ± 0.22 | [3] |
IC50: Half-maximal inhibitory concentration. Data for derivatives are presented to indicate the potential of the parent scaffold.
Table 2: Antibacterial Activity of Acetylquinoline Derivatives
| Acetylquinoline Scaffold | Derivative | Bacterial Strain(s) | MIC (µg/mL) | Reference(s) |
| 2-Acetylquinoline | Quinoline-2-one derivative (6c ) | MRSA, VRE | 0.75 | [4] |
| Quinoline-2-one derivative (6c ) | MRSE | 2.50 | [4] | |
| A new quinoline derivative (ER-2 ) | M. pneumoniae | MIC90: 0.016 | [5] | |
| This compound | Quinoline-based hydroxyimidazolium hybrid (7b ) | S. aureus | 2 | [6] |
| Quinoline-based hydroxyimidazolium hybrid (7a ) | M. tuberculosis H37Rv | 20 | [6] | |
| Quinoline-based hydroxyimidazolium hybrid (7b ) | M. tuberculosis H37Rv | 10 | [6] |
MIC: Minimum Inhibitory Concentration. MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus; MRSE: Methicillin-resistant Staphylococcus epidermidis.
Table 3: Antioxidant Activity of Acetylquinoline Derivatives
| Acetylquinoline Scaffold | Derivative | Assay | IC50 or % Inhibition | Reference(s) |
| 3-Acetylquinoline | 1-methyl-3-allylthio-4-(4′-hydroxyphenylamino)quinolinium bromide (Qui3 ) | DPPH | Noticeable potential | [7] |
| 1-methyl-3-allylthio-4-(4′-hydroxyphenylamino)quinolinium bromide (Qui3 ) | ABTS | Active | [7] | |
| 2-Acetylquinoline | 2-pentylquinazolin-4(3H)-one derivative (14 ) | DPPH | IC50 = 26.87 ± 0.23 µM | |
| 2-pentylquinazolin-4(3H)-one derivative (11d ) | ABTS | Promising activity |
DPPH: 2,2-diphenyl-1-picrylhydrazyl; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid). IC50 values indicate the concentration required for 50% radical scavenging.
Mandatory Visualizations
Caption: Simplified overview of major apoptosis signaling pathways.
Caption: Experimental workflow for an MTT-based cytotoxicity assay.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. This insoluble formazan can be solubilized, and the concentration determined by spectrophotometry.
Materials:
-
96-well flat-bottom sterile plates
-
Test compounds and vehicle control (e.g., DMSO)
-
Mammalian cell line of interest
-
Complete culture medium
-
MTT solution (5 mg/mL in sterile PBS, filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution (e.g., DMSO) to each well. Mix thoroughly with a pipette to ensure complete dissolution of the formazan.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This is a standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of visible growth is determined.
Materials:
-
Sterile 96-well U-bottom or flat-bottom microtiter plates
-
Test antimicrobial agents
-
Bacterial strains
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. Suspend the colonies in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this adjusted suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: In a 96-well plate, add 50 µL of sterile broth to all wells. Add 50 µL of the test compound at 2x the highest desired final concentration to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in 50 µL per well of serially diluted compound.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL. This step also dilutes the compound to its final test concentration. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well is clear).
DPPH and ABTS Radical Scavenging Assays for Antioxidant Activity
These are common spectrophotometric assays used to evaluate the free radical scavenging capacity of compounds.
DPPH Assay Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction: In a 96-well plate, add 100 µL of the test compound at various concentrations (dissolved in methanol) to the wells. Add 100 µL of the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm. A blank containing only methanol and a control containing the compound solvent and DPPH solution are also measured.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100. The IC50 value is determined from a plot of scavenging percentage against compound concentration.
ABTS Assay Protocol:
-
Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Working Solution: On the day of the assay, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add a small volume (e.g., 10 µL) of the test compound at various concentrations to a larger volume (e.g., 190 µL) of the ABTS•+ working solution in a 96-well plate.
-
Incubation: Incubate at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The scavenging activity and IC50 are calculated similarly to the DPPH assay. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. bio-protocol.org [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. protocols.io [protocols.io]
- 5. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
Validating the Structure of 8-Acetylquinoline: A Comparative Analysis Using 1H and 13C NMR Spectroscopy
For Immediate Release
This guide provides a detailed comparison of predicted and experimental Nuclear Magnetic Resonance (NMR) data to validate the chemical structure of 8-Acetylquinoline. Aimed at researchers, scientists, and professionals in drug development, this document presents a comprehensive analysis of 1H and 13C NMR spectral data, alongside detailed experimental protocols.
Structural Confirmation through Spectral Correlation
The structural elucidation of a novel or synthesized compound is a cornerstone of chemical research and drug development. Among the array of analytical techniques available, 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide detailed information about the molecular structure of a compound. This guide focuses on the validation of the this compound structure by comparing computationally predicted NMR data with experimental data from analogous compounds.
Understanding the Workflow for Structural Validation
The process of validating a chemical structure using NMR spectroscopy involves a systematic workflow. It begins with the acquisition of high-resolution 1H and 13C NMR spectra of the compound . These experimental spectra are then compared against predicted spectra generated from the hypothesized structure. A strong correlation between the experimental and predicted data provides a high degree of confidence in the assigned structure.
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 8-Acetylquinoline
Predicted Fragmentation of 8-Acetylquinoline
The fragmentation of this compound under electron ionization (EI) is anticipated to be driven by two primary pathways: cleavage of the acetyl group and fragmentation of the quinoline ring system. The molecular ion ([M]⁺˙) of this compound (C₁₁H₉NO) has a calculated m/z of 171.0684.
Key Predicted Fragmentation Pathways:
-
α-Cleavage of the Acetyl Group: The most prominent initial fragmentation is expected to be the cleavage of the C-C bond between the carbonyl group and the quinoline ring (α-cleavage). This can result in two primary fragment ions:
-
Loss of a methyl radical (•CH₃): This pathway leads to the formation of a stable acylium ion at m/z 156 . This is often a highly abundant peak in the mass spectra of acetyl-substituted aromatic compounds.
-
Loss of an acetyl radical (•COCH₃): This results in a quinolinyl cation at m/z 128 .
-
-
Fragmentation of the Quinoline Ring: Following the initial loss from the acetyl group, or directly from the molecular ion, the quinoline ring system is expected to undergo its characteristic fragmentation. The primary fragmentation of the quinoline core involves the loss of a neutral molecule of hydrogen cyanide (HCN) .
-
From the molecular ion (m/z 171), the loss of HCN would lead to a fragment at m/z 144.
-
More significantly, the fragment at m/z 128 (resulting from the loss of the acetyl group) is expected to lose HCN to produce a highly characteristic ion at m/z 101 .
-
The following table summarizes the predicted key fragment ions for this compound.
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Structure |
| 171 ([M]⁺˙) | •CH₃ | 156 | 8-Quinolinoyl cation |
| 171 ([M]⁺˙) | •COCH₃ | 128 | Quinolin-8-yl cation |
| 128 | HCN | 101 | Benzocyclopentadienyl cation |
| 171 ([M]⁺˙) | COCH₂ (Ketene) | 129 | Quinoline radical cation |
Comparative Fragmentation Analysis
To provide context for the predicted fragmentation of this compound, it is valuable to compare it with the known fragmentation of quinoline and other substituted quinolines.
| Compound | Key Fragmentation Pathways | Reference |
| Quinoline | Loss of HCN from the molecular ion (m/z 129 → m/z 102). | General fragmentation pattern of N-heterocycles. |
| Methoxyquinolines | Loss of •CH₃ followed by loss of CO. The position of the methoxy group influences the relative abundance of fragment ions.[1] | Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790. |
| Hydroxyquinolines | Loss of CO and HCN. The stability of the molecular ion varies with the position of the hydroxyl group.[1] | Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790. |
| 2-Substituted Quinoline-4-carboxylic Acids | Elimination of •COOH followed by loss of HCN.[2] | G. A. M. El-Hag, et al. (1987). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. Chemical Papers, 41(5), 685-692. |
The fragmentation of this compound is expected to be a composite of the fragmentation of the quinoline core and the acetyl substituent. The initial, facile cleavage of the acetyl group is likely to be the dominant feature of the spectrum, with subsequent fragmentation of the resulting quinolinyl cation providing characteristic ions that confirm the presence of the quinoline ring system.
Experimental Protocols
While a specific experimental protocol for this compound is not available, a general procedure for analyzing similar compounds by gas chromatography-mass spectrometry (GC-MS) with electron ionization is provided below.
Sample Preparation:
-
Dissolve 1 mg of the analyte in 1 mL of a suitable volatile solvent (e.g., methanol, dichloromethane).
-
Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
-
Transfer the final solution to a GC-MS autosampler vial.
GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
Mass Spectrometer Parameters:
-
Mass Spectrometer: Agilent 5977A or equivalent single quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
Visualizing Fragmentation Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the predicted fragmentation pathways of this compound and a typical experimental workflow.
Caption: Predicted major fragmentation pathways of this compound under electron ionization.
Caption: A generalized workflow for the analysis of this compound by GC-MS.
References
A Comparative Analysis of the Chelating Properties of 8-Acetylquinoline Derivatives and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study on the chelating properties of 8-acetyl-substituted quinoline derivatives and their parent compound, 8-hydroxyquinoline. The ability of these compounds to bind with metal ions is a critical aspect of their diverse biological activities, ranging from antimicrobial and anticancer to neuroprotective effects.[1][2] This document summarizes quantitative data on their metal-binding affinities, details the experimental protocols for their characterization, and visualizes relevant biological pathways.
Introduction to Quinoline-Based Chelators
8-Hydroxyquinoline (8HQ) is a well-established chelating agent, forming stable complexes with a variety of metal ions through its hydroxyl group at the 8-position and the nitrogen atom within the quinoline ring.[3][4] The introduction of an acetyl group to the quinoline scaffold can significantly modify its electronic properties and, consequently, its chelating ability and biological function. This guide focuses on 5-acetyl-8-hydroxyquinoline as a representative 8-acetyl derivative for which comparative data is available and contrasts its properties with the parent 8-hydroxyquinoline.
Quantitative Comparison of Chelating Properties
The stability of metal-ligand complexes is a key indicator of a chelator's efficacy. This is quantified by the formation constant (Kf) or its logarithm (log Kf). A higher log Kf value signifies a more stable complex. The acid dissociation constants (pKa) of the ligands are also crucial as they influence the availability of the coordinating groups at a given pH.
A study on 5-acetyl-8-hydroxyquinoline (A) and 5-formyl-8-hydroxyquinoline (F) provides valuable quantitative data for comparison with the parent 8-hydroxyquinoline (Q).[5] The presence of electron-withdrawing acetyl and formyl groups increases the acidity of the ligands.[5] This increased acidity is reflected in their lower pKa values compared to 8-hydroxyquinoline.
| Ligand | pKa1 | pKa2 |
| 8-Hydroxyquinoline (Q) | 5.3 | 10.0 |
| 5-Acetyl-8-hydroxyquinoline (A) | 4.8 | 9.6 |
| 5-Formyl-8-hydroxyquinoline (F) | 2.9 | 9.5 |
| Table 1: Acid Dissociation Constants (pKa) of 8-Hydroxyquinoline and its Derivatives in Ethanol.[5] |
The enhanced acidity of the derivatives leads to the formation of more stable metal complexes, as indicated by their higher formation constants (pKf) with various metal ions.
| Ligand | Metal Ion | pKf |
| 5-Acetyl-8-hydroxyquinoline (A) | Fe³⁺ | 31 |
| Cu²⁺ | 22.5 | |
| Pb²⁺ | 21.2 | |
| 5-Formyl-8-hydroxyquinoline (F) | Fe³⁺ | 32 |
| Cu²⁺ | 27.1 | |
| Pb²⁺ | 24.9 | |
| Table 2: Formation Constants (pKf) of Metal Complexes with 5-Acetyl- and 5-Formyl-8-hydroxyquinoline.[5] |
The data clearly indicates that the formyl derivative (F) forms more stable complexes than the acetyl derivative (A), which in turn are generally more stable than those of the parent 8-hydroxyquinoline, demonstrating the significant impact of substitution on chelating properties.[5]
Experimental Protocols
The determination of the chelating properties of these compounds involves several key experimental techniques.
Schiff base derivatives of 8-acetylquinoline can be synthesized to create ligands with enhanced coordination capabilities. A general procedure is as follows:
-
Dissolve the this compound derivative in a suitable solvent, such as ethanol.
-
Add an equimolar amount of the desired primary amine.
-
Add a catalytic amount of an acid, like glacial acetic acid.
-
Reflux the mixture for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to allow the Schiff base product to precipitate.
-
Collect the solid product by filtration, wash with a cold solvent, and dry.[6][7][8]
This method is used to determine the acid dissociation constants (pKa) of the ligands and the stability constants (log Kf) of their metal complexes.
-
Solution Preparation : Prepare standardized solutions of the ligand, a strong acid (e.g., HCl), a strong base (e.g., NaOH), a metal salt (e.g., CuCl₂), and an inert electrolyte (to maintain constant ionic strength) in a suitable solvent (often a water-ethanol mixture).
-
Titration : Titrate a solution containing the ligand and the metal ion with the standardized base solution.
-
Data Acquisition : Record the pH of the solution after each addition of the base.
-
Calculation : Use the titration data to calculate the formation constants of the metal-ligand complexes using methods like the Bjerrum or Irving-Rossotti techniques.[9]
UV-Vis spectrophotometry is a versatile technique for studying metal-ligand complexation.
-
Job's Plot (Method of Continuous Variation) : This method is used to determine the stoichiometry of the metal-ligand complex.[10][11][12]
-
Prepare a series of solutions with varying mole fractions of the metal and ligand, while keeping the total molar concentration constant.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex.
-
Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the absorbance is maximal indicates the stoichiometry of the complex.
-
-
UV-Vis Titration : This method is used to determine the binding constant.[13][14]
-
Titrate a solution of the ligand with a concentrated solution of the metal ion.
-
Record the UV-Vis spectrum after each addition of the metal ion.
-
Analyze the changes in absorbance at a specific wavelength to calculate the binding constant.
-
Signaling Pathways and Biological Implications
The chelating properties of quinoline derivatives are intrinsically linked to their biological activities. By modulating the concentration of metal ions, these compounds can influence various cellular signaling pathways.
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival.[15][16] Dysregulation of this pathway is implicated in various diseases. Some quinoline derivatives have been shown to inhibit the NF-κB signaling pathway.[17][18][19] This inhibition can occur through various mechanisms, including the chelation of metal ions that are essential for the activity of enzymes involved in the pathway.
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is involved in regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[20][21] Metal ions can induce oxidative stress, which in turn can activate MAPK pathways.[22] Chelating agents, by sequestering these metal ions, can potentially modulate MAPK signaling and mitigate cellular damage.
Conclusion
The introduction of an acetyl group to the 8-hydroxyquinoline scaffold significantly influences its chelating properties, generally leading to the formation of more stable metal complexes. This comparative guide highlights the differences in acid dissociation and metal complex stability between 8-hydroxyquinoline and its 5-acetyl derivative. The provided experimental protocols offer a foundation for researchers to further investigate the chelating abilities of a wider range of this compound derivatives. Understanding the interplay between their chemical structure, chelating capacity, and impact on cellular signaling pathways is crucial for the rational design of new therapeutic agents. Further research into a broader series of this compound derivatives is warranted to fully elucidate their potential in drug development.
References
- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jchemlett.com [jchemlett.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. ionicviper.org [ionicviper.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Job plot - Wikipedia [en.wikipedia.org]
- 11. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. par.nsf.gov [par.nsf.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. MAPK Cascades and Transcriptional Factors: Regulation of Heavy Metal Tolerance in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Perturbed MAPK signaling in ASD: Impact of metal neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cytotoxicity: 8-Acetylquinoline vs. 8-Aminoquinoline Derivatives
In the landscape of anticancer drug development, quinoline-based compounds represent a significant area of research due to their diverse biological activities. This guide provides a comparative overview of the cytotoxic effects of 8-aminoquinoline (8-AQ) derivatives, with a contextual comparison to related quinoline scaffolds, to inform researchers, scientists, and drug development professionals. The cytotoxicity of 8-aminoquinoline derivatives is often enhanced through chemical modification, a key strategy to improve their therapeutic potential.[1]
While direct comparative studies between 8-acetylquinoline and 8-aminoquinoline derivatives are not extensively detailed in the provided literature, a comprehensive analysis of 8-aminoquinoline derivatives and their comparison with 8-hydroxyquinoline (8-HQ) derivatives offers valuable insights into their structure-activity relationships and cytotoxic profiles.
Quantitative Cytotoxicity Data
The cytotoxic activity of various quinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a compound required to inhibit the proliferation of cancer cells by 50%. The following table summarizes the IC50 values for a selection of 8-aminoquinoline and 8-hydroxyquinoline glycoconjugate derivatives against different human cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| 8-Aminoquinoline Derivatives | ||
| Compound 17 (8-AQ glycoconjugate) | HCT 116 | 116.4 ± 5.9 |
| MCF-7 | 78.1 ± 9.3 | |
| Compound 18 (8-AQ glycoconjugate) | HCT 116 | >800 |
| MCF-7 | 602.9 ± 1.9 | |
| Compound 19 (8-AQ derivative) | HCT 116 | 687.8 ± 35.7 |
| MCF-7 | 116.4 ± 2.7 | |
| Compound 20 (8-AQ derivative) | HCT 116 | 329.2 ± 5.4 |
| MCF-7 | 149.6 ± 1.8 | |
| 8-Hydroxyquinoline Derivatives (for comparison) | ||
| Compound 17a (8-HQ counterpart of 17) | MCF-7 | 200.6 ± 1.1 |
| Compound 19a (8-HQ counterpart of 19) | HCT 116 | >800 |
| MCF-7 | >800 | |
| Compound 20a (8-HQ counterpart of 20) | HCT 116 | >800 |
| MCF-7 | 602.9 ± 1.9 |
Data sourced from a study on glycoconjugation of 8-aminoquinoline derivatives. The study found that certain 8-AQ glycoconjugates (like compound 17) exhibited higher cytotoxicity than their 8-HQ counterparts, particularly in the MCF-7 cell line.
Experimental Protocols
The evaluation of the cytotoxic activity of these quinoline derivatives is primarily conducted using in vitro cell-based assays. The MTT assay is a standard colorimetric method for assessing cell viability and proliferation.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 8-aminoquinoline derivatives) and incubated for a specified period, typically 72 hours.[1]
-
MTT Addition: Following the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[1]
-
Formazan Formation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[1]
-
Solubilization: The resulting formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).[1]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[1]
Signaling Pathways and Experimental Workflows
The anticancer effects of aminoquinoline derivatives are often attributed to their ability to interfere with multiple cellular processes that are critical for the survival and proliferation of cancer cells.[2]
Generalized Anticancer Mechanism of Aminoquinolines
Aminoquinoline derivatives can induce cancer cell death through various mechanisms, including the inhibition of key signaling pathways and the induction of apoptosis.[2] While the precise mechanisms can vary between derivatives, a generalized pathway often involves the disruption of cellular processes leading to DNA damage and programmed cell death.[2]
Caption: Generalized signaling pathway for the anticancer activity of aminoquinoline derivatives.
Experimental Workflow for Cytotoxicity Screening
The process of evaluating the cytotoxic potential of new chemical entities follows a structured workflow, from initial synthesis to the identification of lead compounds with promising activity.
References
A Spectroscopic Comparison of 8-Hydroxyquinoline and Its Metal Complexes
An Objective Guide for Researchers and Drug Development Professionals
Introduction
8-Hydroxyquinoline (8-HQ, or oxine) is a versatile heterocyclic chelating agent renowned for its ability to form stable complexes with a wide range of metal ions.[1][2] These metal complexes exhibit diverse and often enhanced spectroscopic, photophysical, and biological properties compared to the free ligand. The coordination of metal ions to 8-HQ through its phenolic oxygen and pyridylic nitrogen atoms induces significant changes in its electronic structure, leading to distinct shifts in spectroscopic signatures.[1][3] This guide provides a comparative analysis of the spectroscopic properties of 8-HQ and its metal complexes, supported by quantitative data and detailed experimental protocols. The unique fluorescence properties of these complexes upon metal binding make them particularly valuable in the development of sensitive chemosensors and advanced materials like Organic Light-Emitting Diodes (OLEDs).[1][2]
Note: While the initial topic specified 8-Acetylquinoline, the vast body of available research focuses on the more extensively studied 8-Hydroxyquinoline. This guide will therefore focus on 8-Hydroxyquinoline to provide a comprehensive and data-rich comparison.
Spectroscopic Analysis: A Comparative Overview
The interaction of metal ions with 8-Hydroxyquinoline leads to characteristic changes in its spectroscopic profile. These changes are observable across various analytical techniques, providing valuable insights into the coordination environment and the nature of the metal-ligand bond.
FT-IR Spectroscopy
Infrared spectroscopy is a powerful tool for confirming the coordination of 8-HQ to a metal center. The key vibrational bands of the free 8-HQ ligand are affected by chelation, providing clear evidence of complex formation.
Upon complexation with a metal ion:
-
The broad O-H stretching band, typically observed between 3141 and 3324 cm⁻¹, disappears or shifts, indicating the deprotonation of the hydroxyl group and the formation of a metal-oxygen bond.[3][4]
-
The C=N stretching vibration, found around 1581-1624 cm⁻¹ in free 8-HQ, often shifts to a lower frequency upon coordination of the nitrogen atom to the metal ion.[4][5]
-
The C-O stretching vibration, observed near 1094 cm⁻¹, typically shifts to a higher frequency in the metal complexes.[3]
-
New bands at lower frequencies (e.g., 567-583 cm⁻¹) can be attributed to the formation of M-N bonds.[3]
Table 1: Comparative FT-IR Spectral Data (cm⁻¹) of 8-HQ and Its Metal(II) Complexes [3]
| Compound | ν(O-H) | ν(C-O) | ν(C=N) | ν(M-N) |
| 8-HQ | 3141 - 3241 | 1094 | 1581 | - |
| Cu(II)-8HQ | - | 1110 | 1572 | 583 |
| Co(II)-8HQ | 3227 | 1106 | 1576 | 567 |
| Ni(II)-8HQ | 3208 | 1106 | 1577 | 569 |
UV-Vis Spectroscopy
The electronic absorption spectra of 8-HQ and its metal complexes provide information about the electronic transitions within the molecules. The complexation of 8-HQ with metal ions typically results in shifts of the absorption bands corresponding to n→π* and π→π* transitions.[3]
In different solvents, 8-HQ exhibits characteristic absorption maxima. For instance, in methanol, a peak is observed at 241 nm, while in DMSO, it appears at 319 nm.[3] Upon complexation, these maxima can undergo a hypsochromic (blue) or bathochromic (red) shift. For example, the Co(II) and Ni(II) complexes show absorption maxima at 371 nm and 366 nm, respectively.[1][3] The appearance of new bands can also be indicative of ligand-to-metal charge transfer (LMCT) transitions.[6]
Table 2: Comparative UV-Vis Absorption Maxima (λmax, nm) of 8-HQ and Its Metal(II) Complexes in Various Solvents [3]
| Compound | Methanol | Chloroform | Dimethyl Sulfoxide (DMSO) |
| 8-HQ | 241 | 244 | 319 |
| Cu(II)-8HQ | 257 | 262 | 264 |
| Co(II)-8HQ | 255 | 259 | 264 |
| Ni(II)-8HQ | 259 | 247 | 268 |
Fluorescence Spectroscopy
One of the most remarkable properties of 8-HQ is its fluorescence behavior upon metal chelation. While 8-HQ itself is weakly fluorescent due to an excited-state intramolecular proton transfer (ESIPT) process, its metal complexes, particularly with ions like Al(III), Zn(II), and Cd(II), often exhibit strong fluorescence.[2][7] This fluorescence enhancement is attributed to the increased rigidity of the molecule upon complexation, which blocks the non-radiative decay pathways.[2] This "turn-on" fluorescence makes 8-HQ derivatives highly effective as chemosensors for detecting metal ions.[1][8] However, some metal ions can also lead to fluorescence quenching.[9]
Table 3: Fluorescence Properties of Selected 8-HQ Metal Complexes
| Metal Ion | Emission Characteristics | Reference |
| Al(III), Zn(II), Cd(II) | Strong fluorescence enhancement | [9][10] |
| Cu(II), Mn(II) | Typically non-fluorescent or weakly fluorescent | [11] |
| Ga(III), In(III), Be(II) | Exhibit fluorescence, enhanced in micellar media | [9] |
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are valuable for elucidating the structure of 8-HQ and its diamagnetic metal complexes. The chemical shifts of the protons and carbons in the 8-HQ ligand are influenced by the coordination to a metal ion. Changes in the chemical shifts, particularly for the protons nearest to the coordination sites (the hydroxyl and pyridylic groups), can confirm the binding of the metal. For paramagnetic complexes, the interpretation of NMR spectra can be more complex due to signal broadening and large shifts.[12]
Experimental Protocols
General Synthesis of Metal(II) Complexes with 8-Hydroxyquinoline[1][15]
This protocol describes a general method for the synthesis of divalent metal complexes of 8-Hydroxyquinoline.
Materials:
-
8-Hydroxyquinoline (8-HQ)
-
Metal(II) salt (e.g., CuCl₂, CoCl₂·6H₂O, NiCl₂·6H₂O)
-
Ethanol or Methanol
-
Potassium Hydroxide (KOH) or other suitable base
-
Standard laboratory glassware (beakers, flasks, magnetic stirrer, filtration apparatus)
Procedure:
-
Ligand Solution Preparation: Dissolve 8-Hydroxyquinoline (2 mmol) in a suitable solvent such as ethanol (e.g., 20 mL).
-
Base Addition: To facilitate deprotonation, add a solution of KOH (2 mmol) in ethanol to the ligand solution with stirring.
-
Metal Salt Solution Preparation: In a separate flask, dissolve the corresponding metal(II) salt (1 mmol) in a minimal amount of the same solvent.
-
Reaction Mixture: Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature.
-
Reaction Completion: Stir the reaction mixture for several hours or gently heat under reflux for 1-3 hours to ensure the completion of the reaction.
-
Isolation of the Complex: After cooling to room temperature, the precipitated metal complex is collected by filtration.
-
Purification: Wash the collected solid with the reaction solvent and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified metal complex in a desiccator or in a vacuum oven at a moderate temperature.
Spectroscopic Characterization
-
FT-IR Spectroscopy: FT-IR spectra are typically recorded on a spectrophotometer in the range of 4000-400 cm⁻¹ using KBr pellets.[3]
-
UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer in the 200-800 nm range, using solvents such as methanol, chloroform, or DMSO.[3][13]
-
Fluorescence Spectroscopy: Fluorescence emission and excitation spectra are recorded on a spectrofluorometer. The choice of excitation wavelength is determined from the absorption spectra of the complexes.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer using deuterated solvents like CDCl₃ or DMSO-d₆.[14]
Visualizing Metal Chelation and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the chelation process and the general experimental workflow for synthesizing and characterizing 8-HQ metal complexes.
Caption: Chelation of a central metal ion (M²⁺) by two 8-Hydroxyquinoline (8-HQ) ligands.
Caption: Experimental workflow for the synthesis and characterization of 8-HQ metal complexes.
References
- 1. scirp.org [scirp.org]
- 2. rroij.com [rroij.com]
- 3. scirp.org [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ours.ou.ac.lk [ours.ou.ac.lk]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Fluorescence of metal complexes of 8-hydroxyquinoline derivatives in aqueous micellar media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [Photoluminescence and UV-Vis absorption spectra characteristics of metal complexes of 8-hydroxyquinoline] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ajchem-a.com [ajchem-a.com]
- 14. 8-Hydroxyquinoline(148-24-3) 1H NMR spectrum [chemicalbook.com]
A Comparative Guide to Evaluating the Purity of Synthesized 8-Acetylquinoline by HPLC
For researchers and professionals in drug development, verifying the purity of synthesized active compounds is a critical step in ensuring the validity of experimental results and the safety of potential therapeutic agents. 8-Acetylquinoline, a heterocyclic organic compound, and its derivatives are explored for a range of pharmacological activities.[1] This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for purity assessment, supported by a detailed experimental protocol and representative data.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a powerful and widely adopted technique for separating, identifying, and quantifying components in a mixture.[2] Its high resolution, sensitivity, and reproducibility make it the method of choice for determining the purity of pharmaceutical compounds like this compound.[2] Reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, is particularly effective for this class of compound.
A photodiode array (PDA) detector is often used in conjunction with HPLC, providing spectral information that can help confirm the identity of the main peak and detect co-eluting impurities.[3]
Detailed Experimental Protocol: HPLC Analysis of this compound
This protocol describes a representative reverse-phase HPLC (RP-HPLC) method for the purity analysis of synthesized this compound.
1. Instrumentation and Materials:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4][5]
-
Solvents: HPLC-grade acetonitrile (ACN) and high-purity water (e.g., Milli-Q).[2]
-
Buffer Component: HPLC-grade phosphoric acid (H₃PO₄) or ammonium formate for LC-MS applications.[5]
-
Sample Preparation: Volumetric flasks, pipettes, and 0.45 µm syringe filters.[2]
-
Reference Standard: Commercially available this compound standard (purity ≥98%).
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile (ACN) |
| Gradient | 0-2 min: 30% B2-15 min: 30% to 80% B15-18 min: 80% B18-20 min: 80% to 30% B20-25 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min[2] |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL[2] |
| Detection | UV at 225 nm[6] |
3. Sample and Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask using a 50:50 mixture of ACN and water (diluent).
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.
-
Synthesized Sample Solution (100 µg/mL): Prepare a solution of the synthesized this compound at the same concentration as the working standard.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulate matter.[2]
4. Analysis and Purity Calculation:
-
Inject a blank (diluent) to establish the baseline.
-
Inject the working standard solution to determine the retention time (RT) and peak area of this compound.
-
Inject the synthesized sample solution.
-
Calculate the purity of the synthesized sample using the area normalization method:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the purity evaluation process, from the synthesized compound to the final purity report.
Comparative Data Presentation
The following table presents hypothetical but realistic data comparing a synthesized batch of this compound against a commercial reference standard using the described HPLC method.
Table 1: HPLC Purity Analysis Results
| Sample Identity | Retention Time (min) | Peak Area (mAU*s) | Calculated Purity (%) | Notes |
| Commercial Standard | 9.52 | 1,254,800 | 99.8% | Single, sharp, symmetrical peak. |
| Synthesized Batch (Crude) | 9.51 | 1,150,200 | 91.5% | Main peak observed. Minor impurity peaks at 4.2 min and 7.8 min. |
| Synthesized Batch (Purified) | 9.52 | 1,235,100 | 98.9% | Significant reduction in impurity peaks after purification. |
Comparison with Alternative Purity Evaluation Methods
While HPLC is the gold standard for quantitative purity analysis, other methods can provide complementary information or be used when an HPLC system is unavailable.
Table 2: Comparison of Purity Analysis Techniques
| Method | Principle | Advantages | Limitations | Best For |
| HPLC-UV/PDA | Differential partitioning between a stationary and mobile phase.[2] | High sensitivity, high resolution, excellent quantitation, detects non-volatile impurities.[2] | Higher cost, requires expertise, may not detect impurities without a UV chromophore. | Accurate quantitative purity assessment and impurity profiling.[3] |
| Nuclear Magnetic Resonance (¹H NMR) | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, can identify and quantify impurities if their structure is known.[7] | Lower sensitivity than HPLC, complex spectra can be difficult to interpret, requires expensive equipment. | Structural confirmation and identification of major impurities.[7] |
| Gas Chromatography-Mass Spec (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Excellent for volatile impurities, provides mass information for identification. | Requires analyte to be volatile and thermally stable, derivatization may be needed. | Analysis of residual solvents or volatile byproducts from synthesis. |
| Melting Point Analysis | Measures the temperature range over which a solid melts.[8] | Fast, simple, inexpensive.[8] | Insensitive to small amounts of impurity, non-specific, provides a range, not a percentage.[8] | A quick, preliminary check for gross impurities. |
Conclusion
For the rigorous purity evaluation of synthesized this compound, HPLC stands out as the most suitable method due to its high accuracy, sensitivity, and quantitative power. It allows for the precise determination of purity percentages and the detection of synthesis-related impurities. While techniques like NMR and GC-MS offer valuable structural and volatility information, and melting point analysis provides a rapid preliminary check, HPLC remains the definitive technique for generating the robust data required by researchers and drug development professionals.
References
- 1. Buy this compound | 56234-20-9 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sielc.com [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. moravek.com [moravek.com]
Assessing the Cross-Reactivity of 8-Acetylquinoline: A Methodological Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount to predicting its potential off-target effects and ensuring therapeutic specificity. This guide provides a framework for evaluating the cross-reactivity of 8-Acetylquinoline, a quinoline derivative with potential biological activity. Due to a lack of publicly available comparative data, this document focuses on outlining the necessary experimental approaches rather than presenting a direct comparison with alternative compounds.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs with a wide range of therapeutic applications, including anticancer, antimalarial, and antibacterial agents.[1][2][3][4][5][6][7][8][9] However, this structural motif is also associated with the potential for off-target activities, which can lead to unforeseen side effects.[7][10] Therefore, a thorough assessment of the cross-reactivity of any new quinoline derivative, such as this compound, is a critical step in its preclinical development.
Understanding Potential Cross-Reactivity
Given the diverse biological activities of quinoline derivatives, this compound could potentially interact with a variety of biological targets. Off-target effects often arise from the inhibition of structurally related proteins, such as kinases, or through interference with fundamental cellular processes.[10][11] Common signaling pathways modulated by quinoline compounds include the PI3K/Akt/mTOR and MAPK pathways, which are crucial for cell survival, proliferation, and differentiation.[1][4]
Experimental Approach to Determine Cross-Reactivity
A systematic evaluation of this compound's cross-reactivity should involve a tiered approach, beginning with broad screening assays and progressing to more focused cellular and mechanistic studies.
Data Presentation: A Template for Comparative Analysis
While specific data for this compound is not yet available, researchers should aim to generate and present data in a clear and structured format. The following table serves as a template for summarizing key quantitative metrics for this compound and any relevant comparator compounds.
| Compound | Target/Assay | IC50 / EC50 (µM) | Selectivity Index (SI) | Cytotoxicity (CC50 in µM) - Cell Line 1 | Cytotoxicity (CC50 in µM) - Cell Line 2 |
| This compound | e.g., Kinase X | Data | Data | Data | Data |
| Comparator 1 | e.g., Kinase X | Data | Data | Data | Data |
| Comparator 2 | e.g., Kinase Y | Data | Data | Data | Data |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. SI: Selectivity Index (e.g., IC50 for off-target / IC50 for primary target). CC50: Half-maximal cytotoxic concentration.
Mandatory Visualization: Signaling Pathway and Experimental Workflow
To visualize the potential interactions of this compound and the workflow for its assessment, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Potential off-target interactions of this compound with key nodes in the PI3K/Akt/mTOR and MAPK signaling pathways.
Caption: A generalized workflow for the systematic evaluation of this compound's cross-reactivity.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the cross-reactivity of this compound.
Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases to identify potential off-target interactions.
Methodology: A common method for this is a radiometric assay or a luminescence-based assay.[12][13][14]
-
Materials:
-
Kinase Selectivity Profiling System (e.g., from Promega or Reaction Biology) containing a panel of recombinant kinases.[12][14]
-
Substrate peptides for each kinase.
-
ATP (radiolabeled [γ-³³P]ATP for radiometric assay or standard ATP for luminescence assay).
-
This compound stock solution (in DMSO).
-
Kinase reaction buffer.
-
ADP-Glo™ Kinase Assay reagents (for luminescence-based assay).
-
384-well plates.
-
Plate reader (scintillation counter for radiometric or luminometer for luminescence).
-
-
Procedure (Luminescence-based): [13]
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add the kinase working stock to each well.
-
Initiate the reaction by adding the ATP/substrate working stock to each well.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each kinase at each concentration of this compound relative to the DMSO control.
-
For any identified "hits" (kinases showing significant inhibition), perform a dose-response analysis to determine the IC50 value.
-
Cell-Based Cytotoxicity Assays
Objective: To evaluate the cytotoxic effect of this compound on various cancer and non-cancerous cell lines.
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the LDH (lactate dehydrogenase) release assay are commonly used.[2][15][16]
-
MTT Assay Protocol: [2]
-
Materials:
-
Selected cell lines (e.g., a panel of cancer cell lines and a non-cancerous control line).
-
Cell culture medium and supplements.
-
96-well plates.
-
This compound stock solution (in DMSO).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, remove the treatment medium.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.
-
-
-
LDH Release Assay Protocol: [15][16]
-
Materials:
-
Selected cell lines.
-
Cell culture medium and supplements.
-
96-well plates.
-
This compound stock solution (in DMSO).
-
LDH cytotoxicity detection kit.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with serial dilutions of this compound and appropriate controls (vehicle, untreated, and maximum LDH release).
-
Incubate for the desired time period.
-
Centrifuge the plate to pellet the cells.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubate at room temperature for the time specified in the kit protocol, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.
-
-
By employing these methodologies, researchers can systematically build a comprehensive cross-reactivity profile for this compound, enabling a more informed assessment of its therapeutic potential and safety profile. This data-driven approach is essential for the progression of any novel compound through the drug discovery pipeline.
References
- 1. mdpi.com [mdpi.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 4. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 9. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 10. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinase Selectivity Profiling System: General Panel Protocol [promega.jp]
- 13. worldwide.promega.com [worldwide.promega.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 8-Acetylquinoline
For researchers and professionals in drug development and chemical synthesis, the efficient construction of molecular scaffolds is a paramount concern. 8-Acetylquinoline is a valuable building block in medicinal chemistry, and the selection of an optimal synthetic route can significantly impact the speed and cost-effectiveness of research and development. This guide provides a comparative analysis of various palladium-catalyzed cross-coupling reactions for the synthesis of this compound, offering a clear overview of their respective efficiencies based on reported experimental data.
Comparison of Synthetic Routes
The following table summarizes the key quantitative metrics for different palladium-catalyzed methods to synthesize this compound. The primary starting materials for these routes are either 8-bromoquinoline or 8-quinolyl triflate, which are readily accessible precursors.
| Route Name | Starting Material | Key Reagents/Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Stille Coupling | 8-Bromoquinoline | (1-ethoxyvinyl)tri(n-butyl)stannane, Pd(dba)₂, dppp, TlOAc | 48 | 70 | 65 |
| Negishi Coupling | 8-Bromoquinoline | 1-ethoxyvinylzinc chloride, Pd(dba)₂, dppp | 48 | 70 | 72 |
| Heck Arylation | 8-Quinolyl triflate | n-butyl vinyl ether, Pd(OAc)₂, dppp, Et₃N | 72 | 100 | 55 |
Experimental Protocols
The methodologies outlined below are based on established laboratory procedures for the synthesis of this compound via palladium-catalyzed cross-coupling reactions.
Stille Coupling Route
This method involves the palladium-catalyzed reaction of 8-bromoquinoline with an organotin reagent.
Materials:
-
8-Bromoquinoline
-
(1-ethoxyvinyl)tri(n-butyl)stannane
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Thallium(I) acetate (TlOAc)
-
Dimethylformamide (DMF)
-
1M Hydrochloric acid (HCl)
-
1M Sodium hydroxide (NaOH)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure: A mixture of 8-bromoquinoline (1 mmol), (1-ethoxyvinyl)tri(n-butyl)stannane (1.1 mmol), Pd(dba)₂ (5 mol%), dppp (5.5 mol%), and TlOAc (1.1 equiv.) in DMF is prepared. The resulting reaction mixture is stirred at 70°C for 48 hours. After cooling to room temperature, 10 mL of 1M HCl are added, and the mixture is stirred for 24 hours. The reaction mixture is then neutralized with 1M NaOH and extracted with diethyl ether (3 x 10 mL). The combined organic phases are dried over MgSO₄ and concentrated. The crude product is purified by flash chromatography to yield this compound.
Negishi Coupling Route
This route utilizes an organozinc reagent in a palladium-catalyzed coupling with 8-bromoquinoline.
Materials:
-
8-Bromoquinoline
-
1-ethoxyvinylzinc chloride
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Dimethylformamide (DMF)
-
1M Hydrochloric acid (HCl)
-
1M Sodium hydroxide (NaOH)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure: In a reaction vessel, 8-bromoquinoline (1 mmol) is combined with 1-ethoxyvinylzinc chloride, Pd(dba)₂ (5 mol%), and dppp (5.5 mol%) in DMF. The mixture is stirred at 70°C for 48 hours. Upon completion, the reaction is cooled to room temperature, and 10 mL of 1M HCl are added, followed by stirring for 24 hours. The mixture is neutralized with 1M NaOH and extracted with diethyl ether (3 x 10 mL). The combined ethereal phases are dried over MgSO₄ and concentrated. Purification of the crude product by flash chromatography affords this compound.
Heck Arylation Route
This approach involves the palladium-catalyzed coupling of 8-quinolyl triflate with an alkene.
Materials:
-
8-Quinolyl triflate
-
n-butyl vinyl ether
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Triethylamine (Et₃N)
-
Dioxane
-
1M Hydrochloric acid (HCl)
-
1M Sodium hydroxide (NaOH)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure: A solution of 8-quinolyl triflate (1 mmol), n-butyl vinyl ether, Pd(OAc)₂ (5 mol%), dppp (5.5 mol%), and Et₃N (3 equiv.) in dioxane is prepared. The reaction mixture is heated to 100°C for 72 hours. After cooling, 10 mL of 1M HCl are added, and the mixture is stirred for 24 hours. Neutralization with 1M NaOH is followed by extraction with diethyl ether (3 x 10 mL). The combined organic layers are dried over MgSO₄ and the solvent is removed under reduced pressure. The final product, this compound, is isolated by flash chromatography.
Benchmarking Workflow
The following diagram illustrates the logical workflow for benchmarking the different synthetic routes to this compound.
Caption: Workflow for Benchmarking Synthetic Routes to this compound.
Safety Operating Guide
Proper Disposal of 8-Acetylquinoline: A Procedural Guide for Laboratory Professionals
The proper disposal of 8-Acetylquinoline is a critical aspect of laboratory safety and environmental responsibility. As a compound classified with acute toxicity and significant aquatic hazards, adherence to stringent disposal protocols is mandatory to protect personnel and the environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound in a laboratory setting.
Hazard Profile of this compound
Before handling, it is crucial to be aware of the hazards associated with this compound. The following table summarizes key safety information derived from safety data sheets (SDS).
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity, Oral | Toxic if swallowed. | Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling. IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. |
| Serious Eye Damage | Causes serious eye damage. | Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician. |
| Skin Sensitization | May cause an allergic skin reaction. | Avoid breathing dust. Contaminated work clothing should not be allowed out of the workplace. Wear protective gloves. IF ON SKIN: Wash with plenty of soap and water. If skin irritation or rash occurs: Get medical advice/attention. |
| Reproductive Toxicity | May damage fertility or the unborn child. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. IF exposed or concerned: Get medical advice/attention. |
| Aquatic Hazard (Acute & Chronic) | Very toxic to aquatic life with long lasting effects. | Avoid release to the environment. Collect spillage. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in general waste streams.
1. Personal Protective Equipment (PPE) and Handling:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat must be worn.
-
Work Area: All handling of this compound for disposal purposes should be conducted in a well-ventilated fume hood.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect pure this compound, residues, or contaminated solids (e.g., weighing paper) in a dedicated, sealable, and clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene - HDPE).
-
Label the container as "Hazardous Waste" and clearly state "this compound".
-
-
Liquid Waste:
-
If this compound is in a solution, collect it in a dedicated, leak-proof, and sealable container compatible with the solvent used.
-
Label the container as "Hazardous Waste" and list all constituents of the solution with their approximate percentages.
-
-
Contaminated Labware:
-
Disposable items such as gloves and pipette tips that are contaminated with this compound should be collected in a separate, sealed bag or container.
-
This container must also be clearly labeled as "Hazardous Waste: this compound Contaminated Debris".
-
3. Storage of Hazardous Waste:
-
Store all this compound waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Secondary containment, such as a larger chemically resistant bin, is highly recommended.
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup of the waste.
-
Provide a complete inventory of the waste being collected.
-
Follow any additional specific instructions provided by your EHS department or the disposal contractor.
5. Spill and Emergency Procedures:
-
In case of a spill, evacuate the immediate area and ensure it is well-ventilated.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.
-
Thoroughly decontaminate the spill area with a suitable solvent followed by soap and water. All materials used for cleanup must be disposed of as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Essential Safety and Logistical Information for Handling 8-Acetylquinoline
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides crucial procedural guidance for the safe management of 8-Acetylquinoline in a laboratory setting.
Core Safety and Handling Precautions:
When working with this compound, it is essential to adhere to strict safety protocols to minimize risk. Based on the safety data for structurally related quinoline derivatives, this compound should be handled with care, assuming it may be harmful if swallowed, cause skin irritation, and result in serious eye irritation. Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or fumes.[1][2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent direct contact and exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. | To protect eyes from accidental splashes, dust, or vapors that can cause serious eye damage.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use. | To prevent skin contact, which may cause irritation or allergic reactions.[1][2][3] |
| Body Protection | A standard laboratory coat. For larger quantities or increased risk of splashing, chemical-resistant aprons or coveralls are recommended. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is necessary if working outside of a fume hood or if dust or aerosols are generated. | To prevent inhalation of potentially harmful dust or vapors.[1] |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
